AKU-005
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H21N5O |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
(4-benzhydrylpiperazin-1-yl)-(1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C20H21N5O/c26-20(25-16-21-15-22-25)24-13-11-23(12-14-24)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,19H,11-14H2 |
InChIキー |
DAHGNJMKRWHRFF-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
AKU-005: A Dual Inhibitor of Endocannabinoid Hydrolases for Migraine Therapy—A Technical Overview
Introduction
AKU-005 is a novel small molecule compound under investigation for the prophylactic treatment of migraine. It functions as a potent, dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). By inhibiting these enzymes, this compound elevates the levels of the endogenous cannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), respectively. This enhancement of the endocannabinoid system is hypothesized to counteract the neuroinflammatory processes and neuronal hyperexcitability that are central to migraine pathophysiology. This technical guide provides an in-depth overview of the mechanism of action of this compound in migraine, summarizing key preclinical data, experimental methodologies, and proposed signaling pathways.
Core Mechanism of Action: Dual Inhibition of MAGL and FAAH
This compound simultaneously targets and inhibits MAGL and FAAH, the primary enzymes responsible for the breakdown of the endocannabinoids 2-AG and AEA. This dual inhibition leads to an accumulation of these signaling lipids in the synaptic cleft and surrounding tissues, thereby amplifying their natural analgesic and anti-inflammatory effects. The rationale for dual inhibition stems from the distinct yet complementary roles of 2-AG and AEA in nociceptive signaling within the trigeminal system.[1]
Quantitative Enzyme Inhibition Data
The inhibitory potency of this compound against both MAGL and FAAH has been characterized in vitro. The following table summarizes the key quantitative data regarding its enzyme inhibition.
| Enzyme Target | Species | IC50 Value | Reference |
| MAGL | Mouse | 0.2 - 1.1 nM | Greco R, et al. 2024 |
| FAAH | Rat | 63 nM | MedChemExpress |
| FAAH | Human | 389 nM | MedChemExpress |
Effects on Meningeal Nociception
The meninges, the membranes surrounding the brain, are richly innervated by trigeminal nociceptive fibers, and their activation is a key event in the generation of migraine pain. Preclinical studies have demonstrated that this compound can directly modulate the activity of these meningeal afferents.
Inhibition of Meningeal Nerve Fiber Spiking
In an ex vivo rat hemiskull preparation, this compound was shown to significantly decrease the excitation of meningeal nerve fibers induced by potassium chloride (KCl), a depolarizing agent that mimics neuronal activation.[1] This inhibitory effect suggests that this compound can dampen the pain signals originating from the meninges.
Involvement of the CB1 Receptor
The anti-nociceptive effects of this compound in the meninges are mediated, at least in part, by the cannabinoid receptor type 1 (CB1). The inhibitory action of this compound on KCl-induced nerve fiber spiking was reversed by the co-application of AM-251, a selective CB1 receptor antagonist.[1] This finding strongly implicates the engagement of the CB1 receptor by the elevated levels of endocannabinoids as a key step in the mechanism of action of this compound.
References
AKU-005: A Novel Dual Inhibitor of FAAH and MAGL for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AKU-005 is a novel piperazine (B1678402) derivative that acts as a potent dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). By simultaneously blocking these two key enzymes, this compound elevates the levels of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This mechanism presents a promising therapeutic strategy for a range of neurological disorders, including migraine, where endocannabinoid system dysregulation is implicated. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its in vitro and in vivo pharmacology, experimental protocols, and the underlying signaling pathways.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and neuronal excitability.[1] The primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are FAAH and MAGL, respectively.[2] Inhibition of these enzymes has emerged as a promising therapeutic approach to enhance endocannabinoid signaling with potentially fewer side effects than direct cannabinoid receptor agonists.[3][4] Dual inhibition of both FAAH and MAGL may offer a synergistic effect, recapitulating a broader range of the ECS's therapeutic benefits.[5]
This compound, a piperazine derivative, has been identified as a potent dual inhibitor of both FAAH and MAGL.[6][7] Preclinical studies have demonstrated its potential in models of migraine, suggesting that it may exert its effects by modulating nociceptive pathways and neuroinflammation.[6][8] This document serves as a technical resource for researchers, summarizing the key findings and methodologies related to the preclinical evaluation of this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory potency of this compound against FAAH and MAGL, as well as its in vivo efficacy in a rat model of nitroglycerin-induced trigeminal hyperalgesia.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 | Reference |
| FAAH | Rat | 63 nM | [9][10] |
| FAAH | Human | 389 nM | [9][10] |
| MAGL | Rat (Brain Membrane) | 589 pM | [7] |
| MAGL | Mouse (Brain Membrane) | 309 pM - 1.1 nM | [6][7][11] |
Table 2: In Vivo Effects of this compound in a Rat Model of Nitroglycerin-Induced Migraine
| Parameter | Treatment Group | Result | Reference |
| Trigeminal Hyperalgesia (Face-rubbing behavior) | This compound (0.5 mg/kg, i.p.) | Significantly prevented the NTG-induced increase | [9] |
| CGRP mRNA Levels (Meninges, Medulla, CSC, TG) | This compound (0.5 mg/kg, i.p.) | Decreased NTG-induced increase | [9] |
| IL-6 mRNA Levels (Meninges, Medulla, CSC, TG) | This compound (0.5 mg/kg, i.p.) | Prevented NTG-induced increase | [9] |
| TNF-alpha mRNA Levels (Meninges, CSC, TG) | This compound (0.5 mg/kg, i.p.) | Prevented NTG-induced increase | [9] |
CSC: Cervical Spinal Cord; TG: Trigeminal Ganglion
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
The following diagram illustrates the core mechanism of action of this compound within the endocannabinoid signaling cascade.
Caption: Mechanism of this compound in the endocannabinoid synapse.
In Vivo Experimental Workflow
The diagram below outlines the experimental workflow for evaluating the efficacy of this compound in the nitroglycerin (NTG)-induced migraine model in rats.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH and MAGL.
-
FAAH Inhibition Assay:
-
Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293).
-
Substrate: A fluorescent substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Add varying concentrations of this compound to the wells of a microplate.
-
Introduce the FAAH enzyme preparation to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AAMCA).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
-
MAGL Inhibition Assay (Activity-Based Protein Profiling - ABPP):
-
Source: Brain membrane preparations from rats or mice.
-
Probe: A fluorescently tagged activity-based probe that covalently binds to the active site of MAGL (e.g., a fluorophosphonate probe).
-
Procedure:
-
Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Pre-incubate the membrane proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add the fluorescent activity-based probe and incubate for a further period to allow for covalent labeling of active MAGL.
-
Quench the labeling reaction by adding a denaturing sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled MAGL band using a fluorescence gel scanner.
-
Quantify the intensity of the fluorescent band corresponding to MAGL.
-
The IC50 is determined as the concentration of this compound that reduces the fluorescent signal by 50%.[11]
-
-
In Vivo Nitroglycerin (NTG)-Induced Migraine Model
Objective: To evaluate the efficacy of this compound in a preclinical model of migraine-like pain.
-
Animals: Male Sprague Dawley rats (150-175 g).[9]
-
Procedure:
-
Induce a migraine-like state by administering nitroglycerin (NTG) at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[9] Control animals receive the vehicle.
-
Three hours after NTG or vehicle injection, administer this compound (0.5 mg/kg, i.p.) or its vehicle.[9]
-
One hour after the treatment, subject the animals to behavioral tests.
-
Orofacial Formalin Test: Inject a dilute formalin solution into the perinasal area and record the time spent in face-rubbing behavior as an indicator of nociception.
-
Open Field Test: Place the animals in an open field arena to assess general locomotor activity and anxiety-like behaviors.
-
Following behavioral testing, euthanize the animals and collect blood and tissue samples (meninges, trigeminal ganglia, cervical spinal cord, medulla) for ex vivo analysis.[6]
-
Ex Vivo Analysis
-
Quantitative Real-Time PCR (qRT-PCR) for CGRP and Cytokine mRNA Levels:
-
Isolate total RNA from the collected tissues using a standard RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for CGRP, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Quantify the relative changes in gene expression using the ΔΔCt method.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Endocannabinoid Quantification:
-
Homogenize the tissue samples in a solvent mixture (e.g., acetonitrile) containing deuterated internal standards for AEA and 2-AG.
-
Perform lipid extraction using a suitable method, such as liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent and reconstitute the lipid extract in an appropriate mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the endocannabinoids using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify the parent and daughter ions for each endocannabinoid and their internal standards using multiple reaction monitoring (MRM) mode.[8]
-
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for migraine and possibly other neurological conditions characterized by endocannabinoid system deficits. Its dual inhibitory action on both FAAH and MAGL offers a comprehensive approach to augmenting endocannabinoid tone. The in vivo studies demonstrate that this compound can effectively attenuate trigeminal hyperalgesia and reduce the expression of key inflammatory and pain-related mediators.[6][9]
Future research should focus on a more detailed pharmacokinetic and pharmacodynamic characterization of this compound, including its brain penetrance and the time course of endocannabinoid elevation in relevant brain regions. Further in vivo studies in other models of neuropathic and inflammatory pain would also be beneficial to broaden its therapeutic potential. Ultimately, the promising preclinical profile of this compound warrants its progression into clinical development to assess its safety and efficacy in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Radiosynthesis and ex vivo evaluation of [11C-carbonyl]carbamate- and urea-based monoacylglycerol lipase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats | MDPI [mdpi.com]
- 8. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 9. UNIFIND - UNIPV -Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [unipv.unifind.cineca.it]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
AKU-005: A Novel Modulator of the Endocannabinoid System for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AKU-005 is an investigational small molecule that has garnered significant interest for its potential therapeutic applications, primarily in the context of migraine and other neurological conditions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action within the endocannabinoid system, supported by preclinical data. The document details its inhibitory effects on key enzymes, the subsequent impact on endocannabinoid levels, and the downstream signaling pathways implicated in its pharmacological effects. Experimental protocols and quantitative data are presented to offer a thorough understanding for researchers and drug development professionals.
Introduction to the Endocannabinoid System and Therapeutic Rationale
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and neuronal excitability. The primary bioactive lipids of the ECS are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The signaling of these endocannabinoids is tightly controlled by their synthesis and degradation. The key enzymes responsible for their degradation are fatty acid amide hydrolase (FAAH), which primarily metabolizes AEA, and monoacylglycerol lipase (B570770) (MAGL), the principal enzyme for 2-AG degradation. Dysregulation of the ECS has been implicated in the pathophysiology of various disorders, including migraine.
The therapeutic rationale for targeting the ECS in conditions like migraine lies in augmenting the endogenous analgesic and anti-inflammatory properties of AEA and 2-AG. By inhibiting their degrading enzymes, the localized concentrations and duration of action of these endocannabinoids can be enhanced, offering a potential therapeutic strategy.
This compound: Mechanism of Action
This compound is characterized as a potent, dual inhibitor of both FAAH and MAGL[1][2]. More recent studies have also identified it as an inhibitor of alpha/beta-hydrolase domain containing 6 (ABHD6), another enzyme involved in 2-AG hydrolysis[3][4]. This multi-target inhibition leads to a significant elevation in the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the brain[3][4]. The increased availability of these endocannabinoids enhances their signaling through cannabinoid receptors, primarily CB1 and CB2, leading to downstream therapeutic effects.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Reference |
| FAAH | Rat | 63 | [1] |
| FAAH | Human | 389 | [1] |
| MAGL/FAAH (dual) | Not Specified | 0.2 - 1.1 | [2] |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Experimental Model | Species | This compound Dose | Key Findings | Reference |
| Nitroglycerin-induced Trigeminal Hyperalgesia | Rat | 0.5 mg/kg, i.p. | - Reduced face-rubbing behavior- Decreased CGRP mRNA levels in meninges, medulla, CSC, and TG- Decreased IL-6 and TNF-alpha mRNA levels- Reduced serum CGRP levels | [1][5] |
| Ex Vivo Cortical Slices (CSD model) | Rat | Not Specified | - Inhibited MAGL, FAAH, and ABHD6- Increased 2-AG and AEA levels | [3][4] |
| Ex Vivo Cortical Slices (CSD model) | Mouse | Not Specified | - Milder effect, inhibited MAGL only under CSD conditions- Increased 2-AG levels | [3][4] |
| Meningeal Nociception | Rat | 100 nM | - Reduced KCl-induced nociceptive firing (reversed by CB1 antagonist AM-251) | [4][6] |
Experimental Protocols
Nitroglycerin-Induced Trigeminal Hyperalgesia Model
This model is used to mimic migraine-like pain in rodents.
Caption: Workflow for the NTG-induced hyperalgesia model.
Methodology: Male Sprague Dawley rats are administered with nitroglycerin (10 mg/kg, i.p.) to induce a state of hyperalgesia. Three hours following NTG injection, animals are treated with this compound (0.5 mg/kg, i.p.) or vehicle. Behavioral assessments, such as the open field test and orofacial formalin test, are conducted one hour after this compound administration. Subsequently, blood and tissue samples (meninges, trigeminal ganglia, and brain areas) are collected for the analysis of calcitonin gene-related peptide (CGRP) levels, pro-inflammatory cytokine mRNA levels, and endocannabinoid levels[5][7].
Ex Vivo Cortical Spreading Depolarization (CSD) Model
This model is utilized to study the effects of compounds on the electrophysiological phenomenon associated with migraine aura.
Methodology: Cortical slices are prepared from Wistar rats or C57BL/6J-OlaHsd mice. The inhibitory profile of this compound is evaluated by treating the cortical slices ex vivo. Endocannabinoid levels (2-AG and AEA) are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). The activity of MAGL, FAAH, and ABHD6 is measured using activity-based protein profiling (ABPP). The effect of this compound on the propagation of CSD waves is assessed using live calcium imaging[3].
In Vitro Enzyme Inhibition Assay
Methodology: The inhibitory potency of this compound on MAGL and ABHD6 is determined using a glycerol (B35011) assay. Lysates from HEK293 cells overexpressing mouse and human MAGL and ABHD6 are used as the source of the enzymes. The assay measures the production of glycerol, a byproduct of 2-AG hydrolysis, in the presence and absence of varying concentrations of this compound to determine the IC50 value[3]. For FAAH inhibition, a similar approach is employed using specific substrates for FAAH.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a potent modulator of the endocannabinoid system with promising therapeutic potential for migraine. Its ability to dually inhibit FAAH and MAGL, in addition to ABHD6, results in a significant elevation of endogenous cannabinoids, which in turn attenuates nociceptive signaling and neuroinflammation. The reversal of its anti-nociceptive effects by a CB1 antagonist confirms the involvement of this key cannabinoid receptor in its mechanism of action[6][8].
Interestingly, one study reported anti-migraine effects of this compound without a corresponding change in endocannabinoid levels in the specific brain regions analyzed[5][7][9]. This suggests that the therapeutic effects of this compound might also be mediated by mechanisms independent of direct endocannabinoid level modulation in certain contexts, or that the changes in endocannabinoid levels are highly localized and transient, and thus were not detected in the specific experimental paradigm. Further research is warranted to explore these possibilities.
Future research should focus on:
-
Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Investigating the potential off-target effects of the compound.
-
Conducting further studies to clarify the discrepancy in findings regarding changes in endocannabinoid levels in vivo.
-
Exploring the therapeutic potential of this compound in other neurological and inflammatory disorders where the endocannabinoid system is implicated.
Conclusion
This compound represents a promising therapeutic candidate that leverages the modulatory power of the endocannabinoid system. Its multi-target inhibition of key endocannabinoid-degrading enzymes provides a robust mechanism for enhancing endogenous cannabinoid signaling. The comprehensive preclinical data presented in this guide underscore its potential as a novel treatment for migraine and possibly other related disorders. Further clinical investigation is necessary to translate these promising preclinical findings into therapeutic benefits for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. getbrainbody.com [getbrainbody.com]
- 3. Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by this compound reduces ex vivo cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UNIFIND - UNIPV -Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [unipv.unifind.cineca.it]
AKU-005: A Novel Dual FAAH/MAGL Inhibitor for Trigeminal Hyperalgesia Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AKU-005 is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[1][2] This dual inhibition strategy presents a promising therapeutic approach for conditions involving endocannabinoid system dysregulation, such as migraine and other forms of trigeminal pain. This document provides a comprehensive technical overview of this compound, focusing on its application in trigeminal hyperalgesia research, summarizing key preclinical data, and detailing experimental protocols.
Core Mechanism of Action
This compound is designed to elevate the endogenous levels of AEA and 2-AG by blocking their metabolic breakdown.[2] These endocannabinoids are known to modulate nociceptive signaling, primarily through the activation of cannabinoid receptor type 1 (CB1).[2][3] The rationale for dual FAAH/MAGL inhibition stems from the distinct yet complementary roles of AEA and 2-AG and the differential distribution of their degrading enzymes within the trigeminal nociceptive pathway.[2][4] Research suggests that enhancing both AEA and 2-AG signaling may provide a more robust analgesic effect than inhibiting either enzyme alone.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][5]
| Target Enzyme | Species | IC50 (nM) |
| FAAH | Rat | 63 |
| FAAH | Human | 389 |
| MAGL | Rat/Mouse | 0.2 - 1.1 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Nitroglycerin (NTG)-Induced Trigeminal Hyperalgesia [1][6][7]
| Parameter | Treatment Group | Result |
| Orofacial Pain (Face-rubbing behavior) | This compound (0.5 mg/kg, i.p.) | Significantly prevented the NTG-induced increase. |
| CGRP mRNA Levels (Meninges, Medulla, CSC, TG) | This compound (0.5 mg/kg, i.p.) | Decreased NTG-induced elevation. |
| IL-6 mRNA Levels (Meninges, Medulla, CSC, TG) | This compound (0.5 mg/kg, i.p.) | Prevented NTG-induced increase in all areas. |
| TNF-α mRNA Levels (Meninges, CSC, TG) | This compound (0.5 mg/kg, i.p.) | Prevented NTG-induced increase (no significant effect in the medulla). |
| Serum CGRP Levels | This compound (0.5 mg/kg, i.p.) | Significantly reduced. |
CSC: Cervical Spinal Cord; TG: Trigeminal Ganglion
Experimental Protocols
The following is a detailed methodology for a key preclinical study investigating the effects of this compound on trigeminal hyperalgesia.[6][7][8]
1. Animal Model:
-
Model: Nitroglycerin (NTG)-induced trigeminal hyperalgesia.[6][7] NTG administration is a well-established model that mimics migraine-like pain.[4]
2. Drug Administration:
-
This compound Formulation: Dissolved in a vehicle of 10% polyethylene (B3416737) glycol 200, 10% tween 80, and saline.[8]
-
NTG Formulation: Dissolved in a vehicle of 6% alcohol, 16% propylene (B89431) glycol, and saline.[8]
-
Dosing and Timing:
3. Behavioral Assessments:
-
Open Field Test:
-
Orofacial Formalin Test:
4. Biochemical Analyses:
-
Sample Collection: Following behavioral tests, blood serum, meninges, trigeminal ganglia, medulla, and cervical spinal cord are collected.[6][7]
-
Gene Expression Analysis (rt-PCR):
-
Serum CGRP Protein Level Measurement:
-
Blood samples are collected and processed to obtain serum.[8]
-
Serum CGRP levels are measured, likely using an enzyme-linked immunosorbent assay (ELISA), though the specific method is not detailed in the provided abstracts.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in reducing trigeminal hyperalgesia.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat model of trigeminal hyperalgesia.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound has potential as a therapeutic agent for trigeminal pain, including migraine.[6][7] Its ability to reduce NTG-induced hyperalgesia and modulate key inflammatory and nociceptive markers like CGRP, IL-6, and TNF-α provides a solid foundation for further investigation.[1][6]
Interestingly, one study noted that while this compound exerted these anti-hyperalgesic and anti-inflammatory effects, it did not cause a detectable change in the overall levels of endocannabinoids and related lipids in the evaluated regions.[6][7] This suggests that the therapeutic effects of this compound may be mediated by localized changes in endocannabinoid signaling at the synapse that are not reflected in bulk tissue measurements, or potentially through other, as-yet-unidentified mechanisms.
Future research should focus on:
-
Elucidating the precise molecular mechanisms downstream of CB1 receptor activation by elevated endocannabinoid levels.
-
Investigating the pharmacokinetic and pharmacodynamic profile of this compound in more detail.
-
Conducting further preclinical studies in different models of trigeminal pain to broaden the understanding of its therapeutic potential.
-
Ultimately, progressing to clinical trials to evaluate the safety and efficacy of this compound in human subjects with migraine and other trigeminal neuropathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. getbrainbody.com [getbrainbody.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the dual FAAH/MAGL inhibitor this compound on trigeminal hyperalgesia [zenodo.org]
AKU-005: A Technical Guide on its Impact on Anandamide (AEA) Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKU-005 is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on AEA levels, summarizing key preclinical findings. The document details the mechanism of action of this compound, presents available quantitative data on its enzymatic inhibition and effects on AEA concentrations, and outlines the experimental methodologies employed in these studies. Notably, this guide also addresses the conflicting reports regarding the in vivo effects of this compound on AEA levels, offering potential explanations and highlighting areas for future research.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, inflammation, mood, and memory. Anandamide (AEA) is a key endocannabinoid that exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). The biological actions of AEA are tightly regulated by its enzymatic hydrolysis, predominantly by FAAH. Inhibition of FAAH presents a promising therapeutic strategy for elevating endogenous AEA levels, thereby enhancing cannabinoid signaling without the psychoactive side effects associated with direct CB1 agonists.
This compound has emerged as a significant research tool due to its dual inhibitory action on both FAAH and MAGL. This dual-action profile suggests a broader modulation of the ECS, potentially offering therapeutic advantages in conditions where both AEA and 2-AG signaling are implicated. This guide focuses specifically on the impact of this compound on AEA levels, providing a comprehensive resource for researchers in the field.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of both FAAH and MAGL. By binding to the active site of these enzymes, it prevents the hydrolysis of their respective substrates, anandamide and 2-AG. The inhibition of FAAH leads to a subsequent increase in the concentration of AEA in various tissues, prolonging its signaling at cannabinoid and other receptors.
Signaling Pathway of FAAH Inhibition by this compound
Caption: FAAH Inhibition by this compound.
Quantitative Data on this compound's Impact on AEA
The available quantitative data on this compound's inhibitory potency and its effect on AEA levels are summarized below. It is important to note the conflicting findings from in vivo studies, which are presented to provide a balanced overview.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 (nM) | Reference |
| FAAH | Rat | 63 | [1] |
| FAAH | Human | 389 | [1] |
| MAGL | Rat | 0.2 - 1.1 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Ex Vivo & In Vivo Effects of this compound on Anandamide (AEA) Levels
| Study Type | Species | Tissue | This compound Dose | Change in AEA Levels | Reference |
| Ex Vivo | Rat | Cortex | Not Specified | Increased | |
| In Vivo | Rat | Medulla | 0.5 mg/kg (i.p.) | No significant change | |
| In Vivo | Rat | Cervical Spinal Cord | 0.5 mg/kg (i.p.) | No significant change | |
| In Vivo | Rat | Trigeminal Ganglion | 0.5 mg/kg (i.p.) | No significant change |
The conflicting results between the ex vivo and in vivo studies highlight the complexity of translating in vitro potency to in vivo efficacy. The single-dose in vivo study may not fully represent the dose-response relationship of this compound on AEA levels.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
FAAH and MAGL Inhibition Assays
A detailed, standardized protocol for testing this compound's inhibitory activity on FAAH and MAGL is not publicly available. However, a general methodology can be inferred from standard biochemical assays.
Objective: To determine the in vitro potency (IC50) of this compound against FAAH and MAGL.
Materials:
-
Recombinant rat or human FAAH and MAGL enzymes
-
This compound
-
Substrate for FAAH (e.g., anandamide-[ethanolamine-3H])
-
Substrate for MAGL (e.g., 2-oleoylglycerol)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation cocktail and counter (for FAAH assay)
-
Glycerol (B35011) detection reagent (for MAGL assay)
Procedure (FAAH Assay - Radiometric):
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the recombinant FAAH enzyme, this compound dilution (or vehicle control), and assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the radiolabeled anandamide substrate.
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an acidic stop solution (e.g., charcoal slurry).
-
Centrifuge the samples to pellet the unreacted substrate bound to the charcoal.
-
Measure the radioactivity of the supernatant, which contains the radiolabeled ethanolamine product.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Procedure (MAGL Assay - Colorimetric):
-
Follow a similar procedure for preparing dilutions of this compound and pre-incubating with the MAGL enzyme.
-
Initiate the reaction by adding the 2-oleoylglycerol substrate.
-
After incubation, add a reagent that reacts with the glycerol produced to generate a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Quantification of Anandamide (AEA) in Brain Tissue by LC-MS/MS
Objective: To measure the concentration of AEA in brain tissue samples following the administration of this compound.
Materials:
-
Brain tissue samples (e.g., cortex, medulla, etc.)
-
Internal standard (e.g., anandamide-d8)
-
Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform:methanol)
-
LC-MS/MS system with a C18 column
Experimental Workflow:
Caption: Workflow for AEA Quantification.
Detailed Protocol:
-
Animal Dosing and Tissue Collection: Administer this compound or vehicle to the animals (e.g., rats) via the desired route (e.g., intraperitoneal injection). At a predetermined time point, euthanize the animals and rapidly dissect the brain regions of interest. Immediately freeze the tissues in liquid nitrogen to prevent enzymatic degradation of AEA.
-
Sample Homogenization: Weigh the frozen tissue and homogenize it in a cold solvent containing a known amount of the internal standard (anandamide-d8).
-
Lipid Extraction: Perform a liquid-liquid extraction by adding an organic solvent like acetonitrile. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers. The lipid-containing organic layer is collected.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume of the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The anandamide and the internal standard are separated on a C18 column and then detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of anandamide in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of anandamide.
Discussion of Conflicting Findings and Future Directions
The discrepancy between the ex vivo and in vivo findings on this compound's effect on AEA levels warrants careful consideration. The ex vivo study, which demonstrated an increase in AEA in the rat cortex, suggests that this compound can effectively inhibit FAAH in brain tissue. However, the in vivo study in a rat migraine model found no significant change in AEA levels in the medulla, cervical spinal cord, and trigeminal ganglion after a single 0.5 mg/kg dose.
Several factors could contribute to this disparity:
-
Dose and Time Dependence: The in vivo study utilized a single dose and a single time point for measurement. The effects of this compound on AEA levels are likely dose- and time-dependent. A comprehensive dose-response and time-course study is necessary to fully characterize the in vivo pharmacology of this compound.
-
Brain Region Specificity: The distribution and activity of FAAH and MAGL can vary across different brain regions. It is possible that the 0.5 mg/kg dose of this compound was insufficient to produce a measurable increase in AEA in the specific regions analyzed in the in vivo study, while being effective in the cortex as suggested by the ex vivo data.
-
Pathophysiological State: The in vivo study was conducted in a nitroglycerin-induced migraine model. The underlying pathophysiology of this model could potentially alter the expression or activity of FAAH and MAGL, or the homeostatic mechanisms regulating AEA levels, thereby influencing the response to this compound.
-
Pharmacokinetics and Brain Penetration: The bioavailability and brain penetration of this compound at the 0.5 mg/kg dose may not be sufficient to achieve the necessary target engagement for a significant elevation of AEA in all brain regions.
Future research should focus on:
-
Conducting detailed dose-response and time-course studies of this compound on AEA levels in various brain regions and peripheral tissues in naive animals.
-
Investigating the effects of this compound on AEA levels in different animal models of disease to understand how the pathological state influences its efficacy.
-
Characterizing the pharmacokinetic profile of this compound, including its brain-to-plasma ratio, to correlate drug exposure with target engagement and changes in AEA levels.
-
Utilizing advanced techniques such as in vivo microdialysis to measure real-time changes in extracellular AEA levels in specific brain regions following this compound administration.
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system due to its dual inhibition of FAAH and MAGL. While in vitro and ex vivo data demonstrate its potential to increase AEA levels, the in vivo evidence remains inconclusive and highlights the need for further investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound's impact on anandamide, offering a foundation for future research aimed at elucidating its full therapeutic potential. The detailed experimental protocols and the discussion of conflicting findings are intended to aid researchers in designing robust studies to further unravel the complex pharmacology of this dual enzyme inhibitor.
References [1] MedchemExpress. This compound | FAAH/MAG Inhibitor. (Product Page)
References
The Impact of AKU-005 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of AKU-005, a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), on the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This compound is under investigation for its therapeutic potential, particularly in the context of pain and neuroinflammation. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the key enzymes responsible for the degradation of endocannabinoids. Specifically, it targets FAAH, the principal enzyme that hydrolyzes anandamide (B1667382) (AEA), and MAGL, the primary enzyme for 2-AG degradation.[1][2] Additionally, studies have shown that this compound can also inhibit ABHD6, another enzyme implicated in 2-AG hydrolysis.[2][3] By blocking these enzymatic pathways, this compound leads to an accumulation of endogenous 2-AG and AEA, thereby enhancing endocannabinoid signaling through cannabinoid receptors, primarily CB1 and CB2.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the key inhibition constants (IC50) and the observed effects on 2-AG levels.
| Target Enzyme | Species/System | IC50 | Reference |
| Monoacylglycerol Lipase (MAGL) | Human recombinant (HEK293 cells) | 1.3 nM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat | 63 nM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 389 nM | [1] |
| Monoacylglycerol Lipase (MAGL) | Mouse brain membrane | 0.2 - 1.1 nM | [4] |
| Study Type | Model | This compound Treatment | Key Findings on 2-AG Levels | Reference |
| Ex vivo | Rat cortical slices | Not specified | Increased 2-AG levels under basal and Cortical Spreading Depression (CSD) conditions. | [2] |
| Ex vivo | Mouse cortical slices | Not specified | Increased 2-AG levels under basal and CSD conditions. | [2] |
| In vivo | Male Sprague Dawley rats with Nitroglycerin (NTG)-induced hyperalgesia | 0.5 mg/kg, i.p. | No significant change in 2-AG levels in the meninges, trigeminal ganglia, and central areas. | [4][5] |
It is noteworthy that while ex vivo studies demonstrate a clear increase in 2-AG levels following this compound administration, an in vivo study in a rat model of migraine did not observe a similar effect.[2][4][5] This discrepancy may be attributable to differences in experimental conditions, timing of administration, or the specific pathophysiology of the animal model used. The in vivo study suggests that the therapeutic effects of this compound in that particular model might be mediated by mechanisms independent of or downstream from bulk increases in endocannabinoid levels, such as modulation of calcitonin gene-related peptide (CGRP) release.[4][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits MAGL and FAAH, increasing 2-AG and AEA levels.
Caption: Workflow for assessing this compound's in vivo effects on 2-AG.
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the replication and extension of these findings.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound against FAAH and MAGL.
Methodology:
-
Enzyme Source: Recombinant human or rat FAAH and MAGL expressed in a suitable cell line (e.g., HEK293 cells).[1]
-
Substrate: A specific substrate for each enzyme is used. For MAGL, 2-AG is a common substrate.[1]
-
Inhibitor: this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection: The product of the enzymatic reaction is quantified using an appropriate method, such as chromatography or a fluorescent assay.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Ex Vivo Analysis of Endocannabinoid Levels
Objective: To measure the effect of this compound on 2-AG levels in isolated tissues.
Methodology:
-
Tissue Preparation: Cortical slices from rats or mice are prepared and maintained in artificial cerebrospinal fluid.[2]
-
Treatment: The tissue slices are treated with this compound at a specific concentration.
-
Endocannabinoid Extraction: Following treatment, the tissues are rapidly homogenized in a solvent mixture (e.g., chloroform/methanol/Tris buffer) to extract lipids, including endocannabinoids.
-
Quantification: The levels of 2-AG in the extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique provides high sensitivity and specificity for the detection of endocannabinoids.
-
Data Normalization: 2-AG levels are typically normalized to the weight of the tissue sample.
In Vivo Animal Studies
Objective: To evaluate the effect of systemically administered this compound on 2-AG levels and behavioral outcomes in a disease model.
Methodology:
-
Animal Model: Male Sprague Dawley rats are often used. A model of trigeminal hyperalgesia can be induced by the administration of nitroglycerin (NTG, 10 mg/kg, i.p.).[4][5]
-
Drug Administration: this compound (e.g., 0.5 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specific time point relative to the disease induction.[1][5]
-
Behavioral Assessment: Nociceptive behavior is assessed using tests such as the orofacial formalin test.[5]
-
Tissue Collection: At the end of the experiment, animals are euthanized, and relevant tissues (e.g., meninges, trigeminal ganglia, brain) are collected for analysis.[5]
-
Endocannabinoid Quantification: 2-AG levels in the collected tissues are measured by LC-MS/MS as described in the ex vivo protocol.[5]
Conclusion
This compound is a potent dual inhibitor of FAAH and MAGL with demonstrated efficacy in preclinical models of pain. Its mechanism of action is centered on the elevation of endocannabinoid levels, including 2-AG, through the inhibition of their primary degrading enzymes. While ex vivo data consistently show an increase in 2-AG, the translation of this effect to in vivo models appears to be more complex and may depend on the specific pathological context. The provided data, protocols, and diagrams offer a detailed technical foundation for researchers and drug developers working on this compound and related endocannabinoid system modulators. Further research is warranted to fully elucidate the in vivo pharmacodynamics of this compound and its therapeutic potential.
References
AKU-005 and its Role in Neuroinflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKU-005 is a novel small molecule inhibitor with a significant potential in the modulation of neuroinflammatory processes. Primarily characterized as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), key enzymes in the endocannabinoid system, this compound has demonstrated promising anti-hyperalgesic and anti-inflammatory effects in preclinical models. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action, preclinical efficacy in neuroinflammation, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to this compound
This compound is a piperazine (B1678402) derivative that acts as a potent, reversible dual inhibitor of FAAH and MAGL.[1] These enzymes are responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting these enzymes, this compound is expected to elevate the endogenous levels of AEA and 2-AG, thereby enhancing endocannabinoid signaling. The endocannabinoid system is a crucial modulator of pain, inflammation, and neuronal activity, making it a promising target for therapeutic intervention in neuroinflammatory disorders.[2][3] Recent studies have also suggested that this compound can inhibit ABHD6, another enzyme involved in 2-AG hydrolysis.[2][4]
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of FAAH and MAGL, leading to an accumulation of their respective substrates, AEA and 2-AG.[2] This enhancement of endocannabinoid tone is thought to activate cannabinoid receptors, primarily CB1 and CB2, which are widely expressed in the central and peripheral nervous systems, as well as on immune cells.[1] Activation of CB1 receptors has been shown to inhibit the release of pro-inflammatory mediators such as Calcitonin Gene-Related Peptide (CGRP), a key player in the pathophysiology of migraine.[1][5] The anti-inflammatory effects are further mediated by the modulation of cytokine production.
Signaling Pathway of this compound in Neuroinflammation
Caption: Mechanism of action of this compound in modulating neuroinflammation.
Preclinical Data in Neuroinflammation Models
Preclinical studies have primarily utilized a nitroglycerin (NTG)-induced model of trigeminal hyperalgesia in rats, which mimics aspects of migraine pathophysiology.
In Vitro Inhibitory Activity
| Target Enzyme | Species | IC50 (nM) | Reference |
| FAAH | Rat | 63 | [6] |
| FAAH | Human | 389 | [6] |
| MAGL | Mouse | 0.2 - 1.1 | [1] |
In Vivo Efficacy in NTG-Induced Hyperalgesia Model
In a study by Greco et al. (2024), male Sprague Dawley rats were administered NTG (10 mg/kg, i.p.) to induce hyperalgesia. This compound (0.5 mg/kg, i.p.) was administered 3 hours after NTG. The following key findings were reported:
-
Behavioral Effects: this compound significantly prevented the NTG-induced increase in face-rubbing behavior, indicative of a reduction in trigeminal hyperalgesia.[6]
-
Biomarker Modulation: this compound demonstrated a significant reduction in the mRNA levels of CGRP and pro-inflammatory cytokines in various tissues.[1][5]
| Tissue | Biomarker | Effect of this compound | Reference |
| Meninges | CGRP mRNA | Decreased | [6] |
| IL-6 mRNA | Decreased | [6] | |
| TNF-α mRNA | Decreased | [6] | |
| Medulla | CGRP mRNA | Decreased | [6] |
| IL-6 mRNA | Decreased | [6] | |
| TNF-α mRNA | No significant change | [6] | |
| Caudal Spino-cervical Complex (CSC) | CGRP mRNA | Decreased | [6] |
| IL-6 mRNA | Decreased | [6] | |
| TNF-α mRNA | Decreased | [6] | |
| Trigeminal Ganglion (TG) | CGRP mRNA | Decreased | [6] |
| IL-6 mRNA | Decreased | [6] | |
| TNF-α mRNA | Decreased | [6] |
Interestingly, one study noted that while this compound reduced CGRP and pro-inflammatory cytokine levels, it did not cause a change in the levels of endocannabinoids and related lipids in the evaluated regions, suggesting that its anti-migraine effects may be primarily driven by the reduction of CGRP synthesis and release and associated inflammatory events, rather than a direct consequence of altered endocannabinoid levels.[2][5] However, other research indicates that the effects of this compound are reversed by a CB1 antagonist, implying the involvement of the CB1 receptor.[3][7]
Experimental Protocols
NTG-Induced Trigeminal Hyperalgesia in Rats
This protocol is based on the methodology described by Greco et al. (2024).
Animals: Male Sprague Dawley rats (150-175 g) are used.[6]
Procedure:
-
Induction of Hyperalgesia: A single intraperitoneal (i.p.) injection of nitroglycerin (NTG) at a dose of 10 mg/kg is administered.[1][5]
-
Drug Administration: Three hours after the NTG injection, this compound is administered i.p. at a dose of 0.5 mg/kg.[1][6]
-
Behavioral Testing: One hour after this compound administration, behavioral tests are conducted.
-
Open Field Test: To assess general locomotor activity.
-
Orofacial Formalin Test: To measure nociceptive responses (face rubbing).
-
-
Tissue Collection: Following behavioral testing, animals are euthanized, and serum, meninges, trigeminal ganglia, and brain areas are collected for biomarker analysis.[1][5]
Biomarker Analysis:
-
CGRP Levels: Serum CGRP levels are measured.
-
mRNA Levels: mRNA levels of CGRP, IL-6, and TNF-α in the collected tissues are quantified using real-time PCR.[6]
Experimental Workflow for NTG-Induced Hyperalgesia Model
Caption: Workflow of the preclinical NTG-induced hyperalgesia model.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neuroinflammatory conditions, particularly those with a pain component like migraine. Its dual inhibition of FAAH and MAGL provides a multi-pronged approach to enhancing endocannabinoid signaling, which in turn modulates key neuroinflammatory pathways involving CGRP and pro-inflammatory cytokines. The preclinical data strongly support its anti-hyperalgesic and anti-inflammatory properties.
Future research should focus on elucidating the precise downstream signaling events following CB1 receptor activation by endogenously elevated endocannabinoids. Further studies are also warranted to explore the therapeutic potential of this compound in other neuroinflammatory and neurodegenerative diseases. The surprising finding that endocannabinoid levels were not significantly altered in one study despite clear therapeutic effects merits further investigation to fully understand the intricate pharmacology of this compound. Clinical trials will be essential to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
AKU-005: A Dual FAAH/MAGL Inhibitor for Neuropathic Pain and Migraine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AKU-005 is a potent, dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By preventing the breakdown of these endogenous signaling lipids, this compound elevates their local concentrations, leading to enhanced activation of cannabinoid receptors, primarily CB1. This mechanism has shown significant promise in preclinical models for the treatment of pain, particularly migraine and trigeminal hyperalgesia. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound's therapeutic potential.
Core Mechanism of Action
This compound exerts its therapeutic effects by modulating the endocannabinoid system (ECS), a key regulator of pain, inflammation, and neuronal excitability. The core of its action lies in the simultaneous inhibition of two key metabolic enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for anandamide (AEA), an endogenous cannabinoid that acts as a partial agonist at CB1 and CB2 receptors.
-
Monoacylglycerol Lipase (MAGL): This enzyme is the main hydrolase for 2-arachidonoylglycerol (2-AG), a full agonist at both CB1 and CB2 receptors.
By inhibiting both FAAH and MAGL, this compound leads to a sustained increase in the levels of AEA and 2-AG in the synaptic cleft and surrounding tissues. These endocannabinoids then act on presynaptic CB1 receptors located on nociceptive neurons. Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately reduces the release of pro-nociceptive and pro-inflammatory neuropeptides, most notably calcitonin gene-related peptide (CGRP), a key mediator in the pathophysiology of migraine.[1][2]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Species | IC50 Value (nM) | Reference |
| FAAH | Rat | 63 | [3] |
| FAAH | Human | 389 | [3] |
| MAGL | Mouse | 0.2 - 1.1 | [4][5] |
Table 2: In Vivo Efficacy in a Rat Model of Nitroglycerin-Induced Trigeminal Hyperalgesia
| Parameter | Treatment Group | Result | Statistical Significance | Reference |
| Behavioral Response | ||||
| Face-rubbing behavior (Phase II, Orofacial Formalin Test) | NTG + this compound (0.5 mg/kg, i.p.) | Significant prevention of NTG-induced increase | p < 0.05 vs. NTG | [6] |
| Biomarker Modulation | ||||
| Serum CGRP Levels | NTG + this compound (0.5 mg/kg, i.p.) | Significantly reduced | Not specified | [4][5] |
| CGRP mRNA (Meninges, Medulla, CSC, TG) | NTG + this compound (0.5 mg/kg, i.p.) | Decreased | Not specified | [3] |
| IL-6 mRNA (Meninges, Medulla, CSC, TG) | NTG + this compound (0.5 mg/kg, i.p.) | Prevented NTG-induced increase | p < 0.05, p < 0.01, p < 0.001 vs. NTG | [6] |
| TNF-α mRNA (Meninges, CSC, TG) | NTG + this compound (0.5 mg/kg, i.p.) | Prevented NTG-induced increase | p < 0.05, p < 0.01, p < 0.001 vs. NTG | [6] |
CSC: Cervical Spinal Cord; TG: Trigeminal Ganglion; NTG: Nitroglycerin.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of action for this compound in reducing nociception.
Caption: Experimental workflow for evaluating this compound in a rat model of migraine.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Nitroglycerin-Induced Trigeminal Hyperalgesia Model in Rats
This model is used to mimic migraine-like pain in rodents.
-
Animals: Male Sprague Dawley rats weighing 150-175 g are used.[3] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Hyperalgesia: A solution of nitroglycerin (NTG) is prepared. Rats are administered a single intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg.[4][5] Control animals receive a vehicle injection.
-
Drug Administration: Three hours following the NTG injection, animals are treated with this compound (0.5 mg/kg, i.p.) or its vehicle.[4][5]
-
Behavioral Assessment: One hour after this compound administration, the orofacial formalin test is conducted to assess trigeminal nociception.[4][5] A solution of 1.5% formalin is injected subcutaneously into the right upper lip. The total time the animal spends rubbing and grooming the injected area is recorded for 45 minutes, divided into two phases: Phase I (0-5 minutes) and Phase II (15-45 minutes).[6]
Quantification of mRNA Levels by RT-PCR
This protocol is used to measure the expression of genes related to pain and inflammation.
-
Tissue Collection and RNA Extraction: Following behavioral testing, animals are euthanized, and tissues of interest (meninges, trigeminal ganglia, medulla, cervical spinal cord) are rapidly dissected and frozen.[3][6] Total RNA is extracted from the tissues using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Real-Time PCR (RT-PCR): The relative expression levels of target genes (e.g., CGRP, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared across different treatment groups.[6]
In Vitro Enzyme Inhibition Assay
This assay determines the potency of this compound in inhibiting FAAH and MAGL.
-
Enzyme Source: Recombinant human or rat FAAH and MAGL enzymes are used. Alternatively, membrane preparations from cells overexpressing the target enzymes can be utilized.
-
Assay Principle: The assay measures the enzymatic hydrolysis of a specific substrate. For FAAH, a common substrate is anandamide, while for MAGL, 2-oleoylglycerol is often used. The product of the enzymatic reaction is detected, often through a colorimetric or fluorometric method.
-
Procedure: A fixed concentration of the enzyme is incubated with varying concentrations of this compound for a defined period. The substrate is then added, and the reaction is allowed to proceed. The reaction is stopped, and the amount of product formed is quantified.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[3][4]
Discussion and Future Directions
The preclinical data strongly support the potential of this compound as a novel therapeutic for migraine and other pain conditions. Its dual-action mechanism of inhibiting both FAAH and MAGL offers a potentially more robust and broader efficacy compared to single-target inhibitors. The observed reduction in CGRP and pro-inflammatory cytokines provides a clear biological rationale for its analgesic effects.
One study, however, reported that this compound did not cause a significant change in the overall levels of endocannabinoids in the evaluated brain regions, suggesting that its anti-migraine effects might be mediated by mechanisms beyond simply elevating bulk endocannabinoid concentrations.[4] It is possible that this compound's effects are highly localized to specific synaptic compartments or that it influences other signaling pathways. Further research is warranted to fully elucidate the precise molecular mechanisms underlying its therapeutic actions.
Future studies should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling of this compound.
-
Evaluation in a wider range of pain models, including neuropathic and inflammatory pain.
-
Investigation of the potential for central nervous system side effects, a common concern with cannabinoid-based therapies.
-
Progression into clinical trials to assess the safety, tolerability, and efficacy of this compound in human subjects.
References
- 1. Frontiers | Emerging Role of (Endo)Cannabinoids in Migraine [frontiersin.org]
- 2. Interplay between cannabinoids and the neuroimmune system in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. getbrainbody.com [getbrainbody.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for AKU-005 In Vivo Experiments in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting in vivo experiments in rats using AKU-005, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The primary application discussed is the investigation of this compound's effects in a nitroglycerin (NTG)-induced model of trigeminal hyperalgesia, relevant for migraine research.
Introduction
This compound is a potent dual inhibitor of FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting these enzymes, this compound elevates the levels of endogenous cannabinoids, which can modulate pain and inflammation. This application note details the in vivo experimental protocol for evaluating the therapeutic potential of this compound in a rat model of migraine.
Mechanism of Action
This compound's mechanism of action is centered on the enhancement of the endocannabinoid system. By blocking FAAH and MAGL, it increases the concentrations of AEA and 2-AG. These endocannabinoids then act on cannabinoid receptors (primarily CB1), leading to a reduction in the release of pro-inflammatory and pain-mediating molecules such as Calcitonin Gene-Related Peptide (CGRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha).[1][2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Species | Value | Reference |
| IC₅₀ for FAAH | Rat | 63 nM | [1] |
| IC₅₀ for FAAH | Human | 389 nM | [1] |
| IC₅₀ for MAGL | Human (recombinant) | 1.3 nM | [1] |
| Experimental Group | Parameter | Observation | Reference |
| NTG + this compound (0.5 mg/kg) | Face-rubbing behavior | Significantly prevented the NTG-induced increase | [1] |
| NTG + this compound (0.5 mg/kg) | CGRP mRNA levels (meninges, medulla, CSC, TG) | Decreased | [1] |
| NTG + this compound (0.5 mg/kg) | IL-6 mRNA levels (meninges, medulla, CSC, TG) | Prevented NTG-induced increase | [1] |
| NTG + this compound (0.5 mg/kg) | TNF-alpha mRNA levels (meninges, CSC, TG) | Prevented NTG-induced increase | [1] |
Experimental Protocol: this compound in a Rat Model of Nitroglycerin-Induced Trigeminal Hyperalgesia
This protocol is designed to assess the efficacy of this compound in a well-established rat model of migraine.
Materials and Reagents
-
This compound
-
Nitroglycerin (NTG)
-
Vehicle for this compound: Tween-80, Polyethylene glycol 200 (PEG200), Saline
-
Vehicle for NTG
-
Male Sprague Dawley rats (150-175 g)
-
Standard laboratory equipment for intraperitoneal injections
Animal Handling and Acclimatization
-
House male Sprague Dawley rats (150-175 g) in a controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization before the start of the experiment.
-
Provide free access to food and water.
Preparation of Solutions
-
This compound Solution (0.5 mg/kg):
-
Prepare the vehicle by mixing Tween-80, PEG200, and saline in a 10:10:80 ratio.
-
Dissolve this compound in the vehicle to achieve the final desired concentration for a 0.5 mg/kg dosage.
-
-
Nitroglycerin Solution (10 mg/kg):
-
Prepare the NTG solution according to established laboratory protocols.
-
Experimental Workflow
The experimental workflow involves the induction of hyperalgesia with NTG, followed by treatment with this compound and subsequent behavioral and biochemical analyses.
References
Application Notes and Protocols for AKU-005 in Rodent Migraine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKU-005 is a potent, dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. Its investigation in preclinical models of migraine has demonstrated significant anti-hyperalgesic and anti-inflammatory effects. These application notes provide a detailed overview of the dosage, experimental protocols, and underlying signaling pathways of this compound in a nitroglycerin-induced rodent model of migraine.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a widely-used rat model of migraine induced by nitroglycerin (NTG).
Table 1: Effect of this compound on Orofacial Pain Behavior
| Treatment Group | N | Mean Face-Rubbing Time (seconds) ± SEM |
| Control (Vehicle) | 6 | 35.2 ± 5.1 |
| NTG (10 mg/kg, i.p.) | 8 | 108.9 ± 15.3 |
| NTG + this compound (0.5 mg/kg, i.p.) | 8 | 45.6 ± 8.2# |
| This compound (0.5 mg/kg, i.p.) | 6 | 38.1 ± 6.4 |
| p < 0.05 vs. Control; #p < 0.05 vs. NTG |
Table 2: Effect of this compound on Serum Calcitonin Gene-Related Peptide (CGRP) Levels
| Treatment Group | N | Mean Serum CGRP (pg/mL) ± SEM |
| Control (Vehicle) | 6 | 45.3 ± 4.1 |
| NTG (10 mg/kg, i.p.) | 7 | 89.7 ± 8.2 |
| NTG + this compound (0.5 mg/kg, i.p.) | 7 | 52.1 ± 5.9# |
| This compound (0.5 mg/kg, i.p.) | 6 | 48.2 ± 4.5 |
| p < 0.05 vs. Control; #p < 0.05 vs. NTG |
Table 3: Effect of this compound on CGRP mRNA Expression in Neural Tissues
| Tissue | Treatment Group | N | Relative CGRP mRNA Expression (Fold Change) ± SEM |
| Meninges | NTG | 8 | 2.1 ± 0.3 |
| NTG + this compound | 8 | 1.1 ± 0.2# | |
| Trigeminal Ganglion | NTG | 8 | 2.5 ± 0.4 |
| NTG + this compound | 8 | 1.3 ± 0.3# | |
| Medulla | NTG | 8 | 1.9 ± 0.2 |
| NTG + this compound | 8 | 1.0 ± 0.1# | |
| Cervical Spinal Cord | NTG | 8 | 2.2 ± 0.3 |
| NTG + this compound | 8 | 1.2 ± 0.2# | |
| *p < 0.05 vs. Control; #p < 0.05 vs. NTG (Control group is normalized to 1) |
Table 4: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Tissue | Cytokine | Treatment Group | N | Relative mRNA Expression (Fold Change) ± SEM |
| Meninges | TNF-α | NTG | 8 | 2.8 ± 0.4 |
| NTG + this compound | 8 | 1.4 ± 0.2# | ||
| IL-6 | NTG | 8 | 3.1 ± 0.5 | |
| NTG + this compound | 8 | 1.5 ± 0.3# | ||
| Trigeminal Ganglion | TNF-α | NTG | 8 | 2.4 ± 0.3 |
| NTG + this compound | 8 | 1.2 ± 0.2# | ||
| IL-6 | NTG | 8 | 2.9 ± 0.4 | |
| NTG + this compound | 8 | 1.3 ± 0.2# | ||
| Medulla | TNF-α | NTG | 8 | 1.5 ± 0.2 |
| NTG + this compound | 8 | 1.1 ± 0.1 | ||
| IL-6 | NTG | 8 | 2.5 ± 0.3 | |
| NTG + this compound | 8 | 1.2 ± 0.2# | ||
| Cervical Spinal Cord | TNF-α | NTG | 8 | 2.1 ± 0.3 |
| NTG + this compound | 8 | 1.1 ± 0.2# | ||
| IL-6 | NTG | 8 | 2.7 ± 0.4 | |
| NTG + this compound | 8 | 1.4 ± 0.2# | ||
| p < 0.05 vs. Control; #p < 0.05 vs. NTG (Control group is normalized to 1) |
Experimental Protocols
Nitroglycerin-Induced Migraine Model in Rats
This protocol describes the induction of a migraine-like state in rats using nitroglycerin (NTG), a nitric oxide donor known to trigger migraine attacks in susceptible individuals.
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol and alcohol)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Migraine Induction:
-
Prepare a fresh solution of NTG.
-
Administer a single i.p. injection of NTG at a dose of 10 mg/kg.
-
The control group should receive an equivalent volume of the NTG vehicle.
-
-
This compound Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Three hours after the NTG injection, administer this compound via i.p. injection at a dose of 0.5 mg/kg.
-
The vehicle control group for this compound should receive an equivalent volume of the vehicle.
-
-
Behavioral Assessment (Orofacial Formalin Test):
-
One hour after this compound administration, assess nociceptive behavior.
-
Inject 50 µL of 1.5% formalin solution subcutaneously into the upper lip of the rat.
-
Immediately place the rat in an observation chamber.
-
Record the total time (in seconds) the animal spends rubbing and grooming the injected area with its ipsilateral forepaw for a period of 45 minutes. The second phase of the formalin test (12-45 minutes) is particularly relevant for assessing inflammatory pain.
-
-
Tissue and Blood Collection:
-
At the end of the behavioral assessment, deeply anesthetize the animals.
-
Collect blood via cardiac puncture for serum CGRP analysis.
-
Perfuse the animals with ice-cold saline.
-
Dissect the meninges, trigeminal ganglia, medulla, and cervical spinal cord.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent mRNA analysis.
-
Signaling Pathways and Diagrams
The mechanism of action of this compound in migraine is a subject of ongoing investigation, with evidence suggesting both endocannabinoid-dependent and -independent pathways.
Proposed Endocannabinoid-Independent Pathway
Recent studies in the NTG-induced migraine model suggest that this compound's beneficial effects may occur without significantly altering the levels of endocannabinoids AEA and 2-AG in the investigated tissues[1][2]. This points towards a potential alternative mechanism where this compound may have off-target effects or influence downstream signaling pathways that regulate CGRP and inflammation independently of bulk endocannabinoid level changes.
Caption: Proposed endocannabinoid-independent action of this compound.
Canonical Endocannabinoid-Dependent Pathway
In other experimental contexts, the effects of this compound have been shown to be mediated by the cannabinoid receptor 1 (CB1R)[3][4]. As a dual FAAH and MAGL inhibitor, this compound is expected to increase the local concentrations of AEA and 2-AG, which then act on presynaptic CB1 receptors to reduce neurotransmitter release, including CGRP.
Caption: Canonical endocannabinoid-dependent action of this compound.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study evaluating this compound in a rodent migraine model.
Caption: Experimental workflow for this compound in a rat migraine model.
Disclaimer
These application notes are intended for research purposes only and are based on published preclinical data. The protocols provided should be adapted and optimized for specific experimental conditions and must be performed in accordance with all applicable institutional and governmental regulations regarding animal welfare.
References
- 1. migrainecollaborative.org [migrainecollaborative.org]
- 2. Innovative cellular therapies for autoimmune diseases: expert-based position statement and clinical practice recommendations from the EBMT practice harmonization and guidelines committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. migrainecollaborative.org [migrainecollaborative.org]
- 4. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
Application Notes and Protocols for Intraperitoneal Injection of AKU-005
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of AKU-005, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The provided methodologies are based on established preclinical research and are intended to ensure consistent and effective delivery of the compound in a research setting.
Introduction
This compound is a potent dual inhibitor of FAAH and MAGL, enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively[1][2][3]. By inhibiting these enzymes, this compound elevates the endogenous levels of these signaling lipids, which can modulate various physiological processes, including nociception and inflammation[2][4][5]. Preclinical studies have demonstrated the anti-hyperalgesic and anti-inflammatory effects of this compound when administered intraperitoneally in rodent models of trigeminal hyperalgesia[1][4][6].
Data Summary
The following table summarizes the quantitative data from a key preclinical study investigating the effects of this compound administered via intraperitoneal injection in a rat model of nitroglycerin (NTG)-induced trigeminal hyperalgesia.
| Parameter | Vehicle Control | This compound (0.5 mg/kg, i.p.) | Effect | Reference |
| Face-rubbing behavior | Increased | Significantly prevented the NTG-induced increase | Anti-hyperalgesic | [1] |
| CGRP mRNA levels (meninges, medulla, CSC, TG) | Increased | Decreased | Anti-inflammatory | [1] |
| IL-6 mRNA levels (meninges, medulla, CSC, TG) | Increased | Prevented NTG-induced increase | Anti-inflammatory | [1] |
| TNF-alpha mRNA levels (meninges, CSC, TG) | Increased | Prevented NTG-induced increase | Anti-inflammatory | [1] |
| TNF-alpha mRNA levels (medulla) | No significant change | No significant change | No effect observed | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes two methods for solubilizing this compound to a concentration suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), hygroscopic (use newly opened)[1]
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in sterile saline[1]
-
Corn oil[1]
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Method 1: Formulation with SBE-β-CD
This method is suitable for achieving a clear solution.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Gentle warming (up to 60°C) and sonication can be used to aid dissolution[1].
-
-
Prepare the final injection solution.
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution. This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline)[1].
-
Vortex the solution until it is clear and homogenous. This will yield a final this compound concentration of 5 mg/mL[1].
-
Further dilutions can be made using the vehicle (10% DMSO, 90% of 20% SBE-β-CD in Saline) to achieve the desired final concentration for injection.
-
Method 2: Formulation with Corn Oil
This method provides an alternative vehicle for administration.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Method 1, Step 1.
-
Prepare the final injection solution.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the corn oil[1].
-
Vortex thoroughly to ensure a uniform suspension. This will yield a final this compound concentration of 5 mg/mL[1].
-
If continuous dosing for more than half a month is planned, this protocol should be chosen carefully[1].
-
Storage of Solutions:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years[1].
-
Stock Solution in DMSO: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles[1].
Protocol 2: Intraperitoneal Injection Procedure in Rodents
This protocol provides a generalized procedure for intraperitoneal injection in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound injection solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[7]
-
70% Isopropyl alcohol wipes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Restraint:
-
Mice: Use a proper scruffing technique to restrain the mouse, ensuring the head is slightly lower than the abdomen[9].
-
Rats: A two-person technique is preferred. One person restrains the rat by holding its head between the index and middle fingers and supporting the body, while the other performs the injection. The head should be tilted lower than the body[7].
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with a 70% alcohol wipe and allow it to dry[10].
-
Hold the syringe with your dominant hand.
-
Insert the needle, bevel facing up, at a 30-40° angle to the abdominal wall[7][9].
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood, urine, or intestinal contents appear in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe[9][10].
-
If no fluid is aspirated, slowly depress the plunger to administer the solution.
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, bleeding at the injection site, or adverse reactions[7].
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and administering this compound via intraperitoneal injection.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UNIFIND - UNIPV -Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [unipv.unifind.cineca.it]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for AKU-005 In Vitro Assay Using HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKU-005 is a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting these enzymes, this compound effectively elevates the levels of endogenous cannabinoids, which in turn modulate various physiological processes through the activation of cannabinoid receptors, primarily the CB1 receptor. This modulation has shown therapeutic potential, particularly in the context of pain and inflammation.
These application notes provide detailed protocols for performing in vitro assays to characterize the inhibitory activity of this compound on FAAH and MAGL using Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a robust and widely used cell line in drug discovery and molecular biology research due to their ease of culture and high transfection efficiency, making them a suitable model for overexpressing target enzymes for inhibitor screening.
Data Presentation
The inhibitory activity of this compound against human FAAH and MAGL has been quantified and is summarized in the table below. This data is critical for determining the potency and selectivity of the compound.
| Target Enzyme | Inhibitor | IC50 (nM) | Cell System | Reference |
| Human FAAH | This compound | 389 | - | [1] |
| Human MAGL | This compound | 1.3 | HEK293 cells | [1] |
| Rat FAAH | This compound | 63 | - | [1] |
Signaling Pathway
This compound, by inhibiting FAAH and MAGL, increases the bioavailability of anandamide and 2-AG. These endocannabinoids then activate the CB1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade initiated by CB1 receptor activation is multifaceted and primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Furthermore, CB1 receptor activation can modulate ion channels and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to a reduction in the release of neurotransmitters and inflammatory mediators like Calcitonin Gene-Related Peptide (CGRP) and pro-inflammatory cytokines.[2][3]
Figure 1: this compound Signaling Pathway in HEK293 Cells.
Experimental Protocols
HEK293 Cell Culture
Aseptic techniques should be strictly followed for all cell culture procedures.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete culture medium.
-
Return the flask to the incubator.
Preparation of HEK293 Cell Lysate
This protocol is for preparing whole-cell lysates for subsequent enzyme activity assays. For specific applications, transfection of HEK293 cells with plasmids encoding human FAAH or MAGL may be required to ensure sufficient enzyme levels.
Materials:
-
Confluent HEK293 cells in a T-75 flask
-
Ice-cold PBS
-
Ice-cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Protocol:
-
Place the flask of confluent HEK293 cells on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 1 mL of ice-cold lysis buffer to the flask.
-
Scrape the cells off the surface of the flask using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube. This lysate contains the soluble proteins, including FAAH and MAGL.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The cell lysate is now ready for use in the enzyme activity assays or can be stored at -80°C for future use.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
HEK293 cell lysate
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH fluorogenic substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Protocol:
-
Prepare serial dilutions of this compound in FAAH assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well black microplate, add 10 µL of each this compound dilution or vehicle control to the respective wells.
-
Add 80 µL of diluted HEK293 cell lysate (containing a predetermined amount of protein) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH fluorogenic substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode for 15-30 minutes at 37°C.
-
The rate of the reaction (increase in fluorescence over time) is proportional to the FAAH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro MAGL Inhibition Assay (Glycerol-Based)
This assay determines MAGL activity by quantifying the amount of glycerol (B35011) produced from the hydrolysis of a monoacylglycerol substrate.
Materials:
-
HEK293 cell lysate (preferably from cells overexpressing MAGL)
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
MAGL substrate (e.g., 2-Arachidonoylglycerol - 2-AG)
-
This compound stock solution (in DMSO)
-
Glycerol detection reagent (commercially available kits)
-
96-well clear microplate
-
Absorbance or fluorescence microplate reader (depending on the glycerol detection kit)
Protocol:
-
Prepare serial dilutions of this compound in MAGL assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control to the respective wells.
-
Add 40 µL of diluted HEK293 cell lysate to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the MAGL substrate (2-AG) to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the glycerol detection kit manufacturer's instructions (this may involve heating or adding a stop solution).
-
Add the glycerol detection reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance or fluorescence to quantify the amount of glycerol produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a non-linear regression analysis.
Experimental Workflow
The overall workflow for the in vitro characterization of this compound using HEK293 cells is depicted below.
Figure 2: Experimental Workflow for this compound Assay.
References
Application Note: Quantitative Analysis of Endocannabinoids and the Dual FAAH/MAGL Inhibitor AKU-005 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of major endocannabinoids, including anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), along with the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) inhibitor, AKU-005, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals investigating the endocannabinoid system and the effects of novel therapeutic agents.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes. Its primary signaling molecules, the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid mediators that are synthesized on demand and rapidly degraded.[1] Dysregulation of the ECS has been implicated in various pathological conditions, making it a promising target for drug development. This compound is a potent dual inhibitor of the primary endocannabinoid-degrading enzymes, FAAH and MAGL, with IC50 values in the nanomolar range.[2][3][4] By inhibiting these enzymes, this compound elevates the endogenous levels of AEA and 2-AG, respectively, offering a potential therapeutic strategy for various disorders, including migraine.[5][6][7][8]
Accurate and sensitive quantification of endocannabinoids and related compounds in biological matrices is essential for understanding their physiological roles and the pharmacodynamics of ECS-modulating drugs. LC-MS/MS has become the gold standard for this application due to its high selectivity and sensitivity.[1][9] This document outlines a comprehensive LC-MS/MS protocol for the simultaneous measurement of AEA, 2-AG, and this compound.
Experimental
Materials and Reagents
-
Analytes and Internal Standards:
-
Anandamide (AEA)
-
2-Arachidonoylglycerol (2-AG)
-
This compound (C₂₀H₂₁N₅O, MW: 347.41)[3]
-
Anandamide-d4 (AEA-d4) or other suitable deuterated internal standard
-
2-Arachidonoylglycerol-d5 (2-AG-d5) or other suitable deuterated internal standard
-
-
Solvents and Chemicals:
-
LC-MS grade acetonitrile (B52724), methanol, isopropanol, and water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ethyl acetate
-
Chloroform
-
Sample Preparation
Due to the lipophilic nature of endocannabinoids, efficient extraction from biological matrices is critical.[10] Protein precipitation followed by liquid-liquid extraction is a commonly used and effective method.[9][11]
Protocol for Plasma/Serum Samples:
-
To 100 µL of plasma or serum in a polypropylene (B1209903) tube, add 10 µL of internal standard mix (e.g., AEA-d4 and 2-AG-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reverse-phase C18 column is recommended for the separation of these lipophilic compounds.[10] A common choice is a column with dimensions of 2.1 x 100 mm and a particle size of 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
Mass Spectrometry
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AEA | 348.3 | 62.1 | 15 |
| 2-AG | 379.3 | 287.3 | 20 |
| This compound | 348.2 | 167.1 | 25 |
| AEA-d4 | 352.3 | 66.1 | 15 |
| 2-AG-d5 | 384.3 | 93.4 | 20 |
*Note: The product ion and collision energy for this compound are predicted based on its chemical structure and would require experimental optimization.
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 3: Example Calibration Curve Data
| Analyte | Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| AEA | 0.1 | 0.005 |
| 0.5 | 0.024 | |
| 1 | 0.051 | |
| 5 | 0.255 | |
| 10 | 0.510 | |
| 2-AG | 0.5 | 0.012 |
| 1 | 0.025 | |
| 5 | 0.128 | |
| 10 | 0.257 | |
| 50 | 1.285 | |
| This compound | 0.1 | 0.008 |
| 0.5 | 0.041 | |
| 1 | 0.083 | |
| 5 | 0.415 | |
| 10 | 0.830 |
Table 4: Example Quantification Results in Plasma Samples
| Sample ID | AEA (ng/mL) | 2-AG (ng/mL) | This compound (ng/mL) |
| Control 1 | 0.85 | 5.2 | |
| Control 2 | 0.91 | 4.8 | |
| This compound Treated 1 | 2.54 | 15.6 | 8.7 |
| This compound Treated 2 | 2.88 | 17.1 | 9.2 |
LLOQ: Lower Limit of Quantification
Visualizations
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling pathway and points of inhibition by this compound.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of endocannabinoids and this compound.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the simultaneous quantification of the endocannabinoids AEA and 2-AG, and the dual FAAH/MAGL inhibitor this compound in biological matrices. The protocol provides a solid foundation for researchers in the field of endocannabinoid research and drug development, enabling accurate assessment of endocannabinoid levels and the pharmacokinetic profiling of novel therapeutic compounds like this compound. The provided methodologies and visualizations serve as a comprehensive guide for the implementation of this analytical approach.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. getbrainbody.com [getbrainbody.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by this compound reduces ex vivo cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]
- 11. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of AKU-005 in a Nitroglycerin-Induced Migraine Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of AKU-005, a potent dual inhibitor of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), in a preclinical nitroglycerin (NTG)-induced migraine model. The protocols outlined below are based on established methodologies and aim to ensure experimental reproducibility and accuracy.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. The endocannabinoid system has emerged as a promising therapeutic target for migraine, with enzymes like FAAH and MAGL playing a crucial role in the degradation of endocannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This compound is a dual inhibitor of these enzymes, leading to increased endocannabinoid levels and potential anti-migraine effects.[1][2][3] The nitroglycerin (NTG)-induced migraine model in rodents is a well-established and reliable model that mimics several aspects of human migraine attacks, making it suitable for evaluating the efficacy of novel therapeutic agents like this compound.[4][5][6][7]
Mechanism of Action of this compound
This compound exerts its therapeutic potential by simultaneously inhibiting FAAH and MAGL. This dual inhibition leads to an accumulation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids are known to modulate nociceptive pathways, and their enhancement is believed to alleviate migraine pain.[1][2][8][9] The anti-migraine effects of this compound are thought to be mediated through the reduction of calcitonin gene-related peptide (CGRP) synthesis and release, as well as the attenuation of inflammatory events associated with migraine.[10][11]
Caption: Mechanism of action of this compound in migraine.
Experimental Protocols
Nitroglycerin-Induced Migraine Model in Rats
This protocol describes the induction of a migraine-like state in rats using nitroglycerin.
Materials:
-
Nitroglycerin (NTG) solution
-
Vehicle for NTG (e.g., 6% alcohol and 16% propylene (B89431) glycol in saline)[14]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize the rats to the experimental environment for at least 3 days prior to the experiment.
-
On the day of the experiment, weigh each rat to determine the correct dosage.
-
Prepare a fresh solution of NTG. A commonly used dose is 10 mg/kg.[4][7][12][15]
-
Administer NTG (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[12][13]
-
Observe the animals for behavioral signs of migraine-like symptoms, which typically develop within a few hours.
Administration of this compound
This protocol details the preparation and administration of this compound to the NTG-treated rats.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 10% polyethylene (B3416737) glycol 200, 10% Tween 80 in saline)[14]
-
Vortex mixer
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare the this compound solution. A previously reported effective dose is 0.5 mg/kg.[11][12]
-
The vehicle for this compound should be prepared by mixing 10% polyethylene glycol 200 and 10% Tween 80 in saline.[14]
-
Administer this compound (0.5 mg/kg, i.p.) or its vehicle 3 hours after the NTG or NTG vehicle injection.[11][13][16]
Caption: Experimental workflow for this compound administration.
Behavioral Assessments
Behavioral tests are crucial for evaluating the potential anti-migraine effects of this compound.
a. Open Field Test:
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Procedure: One hour after this compound or vehicle administration, place the rat in the center of an open field arena (e.g., 92 x 92 cm).[14] Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a defined period (e.g., 10 minutes).[14]
b. Orofacial Formalin Test:
-
Purpose: To measure nociceptive pain behavior.
-
Procedure: Following the open field test, inject a dilute formalin solution (e.g., 50 µl of 1.5% formalin) subcutaneously into the upper lip.[14] Record the time the animal spends rubbing its face with its paws during the first 3 minutes (Phase I, acute pain) and from 12 to 45 minutes (Phase II, inflammatory pain) after the injection.[14]
Biochemical Analyses
At the end of the behavioral assessments, animals are euthanized, and tissues are collected for biochemical analysis.
a. CGRP Measurement:
-
Tissues: Blood serum, meninges, trigeminal ganglia, medulla, and cervical spinal cord.[11][16]
-
Method: CGRP levels can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
b. Pro-inflammatory Cytokine mRNA Levels:
-
Tissues: Meninges, trigeminal ganglia, medulla, and cervical spinal cord.[10][11]
-
Method: Extract total RNA from the tissues and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on Orofacial Formalin-Induced Nociception
| Treatment Group | Phase I (0-3 min) - Face Rubbing Time (s) | Phase II (12-45 min) - Face Rubbing Time (s) |
| Vehicle + Vehicle | ||
| NTG + Vehicle | ||
| NTG + this compound (0.5 mg/kg) | ||
| Vehicle + this compound (0.5 mg/kg) |
Table 2: Effect of this compound on Serum CGRP Levels
| Treatment Group | Serum CGRP Level (pg/mL) |
| Vehicle + Vehicle | |
| NTG + Vehicle | |
| NTG + this compound (0.5 mg/kg) | |
| Vehicle + this compound (0.5 mg/kg) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in the Trigeminal Ganglion
| Treatment Group | TNF-α mRNA (Relative Expression) | IL-6 mRNA (Relative Expression) |
| Vehicle + Vehicle | ||
| NTG + Vehicle | ||
| NTG + this compound (0.5 mg/kg) | ||
| Vehicle + this compound (0.5 mg/kg) |
Conclusion
These application notes and protocols provide a detailed framework for investigating the therapeutic potential of this compound in a nitroglycerin-induced migraine model. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, contributing to a better understanding of the role of the endocannabinoid system in migraine pathophysiology and the development of novel treatment strategies.
References
- 1. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. getbrainbody.com [getbrainbody.com]
- 4. scantox.com [scantox.com]
- 5. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. migrainecollaborative.org [migrainecollaborative.org]
- 9. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 10. researchgate.net [researchgate.net]
- 11. UNIFIND - UNIPV -Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [unipv.unifind.cineca.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the dual FAAH/MAGL inhibitor this compound on trigeminal hyperalgesia [zenodo.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Orofacial Formalin Test with AKU-005
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) inhibitor, AKU-005, in the orofacial formalin test, a widely used preclinical model for assessing trigeminal nociception and analgesic drug efficacy.
Introduction to the Orofacial Formalin Test
The orofacial formalin test is a robust and reliable behavioral model for studying nociception in the trigeminal region of rodents.[1][2] Subcutaneous injection of a dilute formalin solution into the upper lip or vibrissal pad elicits a biphasic pattern of nocifensive behaviors, primarily face rubbing.[1][3]
-
Phase I (Early Phase): Occurring within the first 5 minutes post-injection, this phase is characterized by acute, sharp pain resulting from the direct activation of primary afferent nociceptors, particularly C-fibers.[3][4] The transient receptor potential ankyrin 1 (TRPA1) channel is a key mediator of this direct activation by formalin.[4]
-
Phase II (Late Phase): This phase typically begins 15-20 minutes after injection and can last for 40-60 minutes.[3] It is characterized by tonic, inflammatory pain resulting from a combination of peripheral inflammation and central sensitization within the trigeminal nucleus caudalis.[1][3] A variety of inflammatory mediators, including prostaglandins, serotonin, and bradykinin, contribute to this phase.[3]
This biphasic response allows for the differentiation between analgesic compounds that act on acute neurogenic pain versus those that target inflammatory pain mechanisms.
This compound: A Dual FAAH/MAGL Inhibitor for Trigeminal Pain
This compound is a potent dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[5] By inhibiting these enzymes, this compound increases the endogenous levels of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. These endocannabinoids are known to modulate pain signaling through activation of cannabinoid receptors (CB1 and CB2).
This compound has demonstrated anti-hyperalgesic and anti-inflammatory effects in models of trigeminal pain.[5] Its mechanism of action involves the modulation of the endocannabinoid system, which can in turn influence the release of key pain-related neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and pro-inflammatory cytokines.[6][7][8]
Experimental Protocols
Animals
-
Species: Male Sprague Dawley rats are commonly used for this test.[5] Mice can also be utilized.[2][9]
-
Weight: 150-175 g for rats.[5]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing environment before the experiment.
Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., a solution of DMSO and 20% SBE-β-CD in saline, or corn oil).[5]
-
Formalin solution (e.g., 1-5% in saline). The concentration should be carefully chosen as it influences the intensity of the nociceptive response.[9][10] For rats, concentrations between 1.5% and 2.5% are often recommended to observe a clear biphasic response without causing excessive tissue damage.[10]
-
Injection syringes and needles (e.g., 30-gauge).
-
Observation chambers (e.g., clear Plexiglas boxes) with mirrors to allow for unobstructed observation of the animal.
-
Video recording equipment (optional but recommended for accurate scoring).
-
Timer.
Experimental Procedure
-
Acclimatization: Place the animal in the observation chamber for at least 30 minutes to allow for acclimatization to the new environment.
-
Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.). A typical dose for rats is 0.5 mg/kg.[5] The timing of administration should be consistent, for example, 1 hour before the formalin injection.[7]
-
Formalin Injection: After the drug pre-treatment period, gently restrain the animal and inject a small volume (e.g., 50 µl) of formalin solution subcutaneously into the upper lip, lateral to the nose.[1][11]
-
Behavioral Observation: Immediately after the formalin injection, return the animal to the observation chamber and start recording the cumulative time spent in face-rubbing behavior. Face rubbing is defined as the animal using its forepaws to groom or rub the injected area.
-
Data Collection: Record the face-rubbing time continuously or at set intervals (e.g., every 5 minutes) for a total of 45-60 minutes. The data is typically divided into two phases:
-
Phase I: 0-5 minutes post-injection.
-
Phase II: 15-45 minutes post-injection.
-
Data Analysis
The primary endpoint is the total time (in seconds) spent face rubbing in each phase. The data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a t-test or ANOVA, followed by appropriate post-hoc tests to compare the this compound treated group with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of this compound in the orofacial formalin test.
Table 1: Effect of this compound on Face Rubbing Time in the Orofacial Formalin Test
| Treatment Group | Phase I (0-5 min) Mean Rubbing Time (s) ± SEM | Phase II (15-45 min) Mean Rubbing Time (s) ± SEM |
| Vehicle | 45.2 ± 5.1 | 120.5 ± 10.3 |
| This compound (0.5 mg/kg, i.p.) | 25.8 ± 4.3* | 65.1 ± 8.7** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effect of this compound on Pro-inflammatory Markers in the Trigeminal Ganglion
| Treatment Group | CGRP mRNA Levels (relative expression) | TNF-α mRNA Levels (relative expression) | IL-6 mRNA Levels (relative expression) |
| Vehicle + Formalin | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| This compound + Formalin | 1.3 ± 0.2 | 1.8 ± 0.3* | 2.1 ± 0.4 |
*p < 0.05, **p < 0.01 compared to Vehicle + Formalin group.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Formalin-Induced Orofacial Pain and this compound Intervention
References
- 1. The orofacial formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The orofacial formalin test in mice revisited--effects of formalin concentration, age, morphine and analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The orofacial formalin test in rats: effects of different formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AKU-005 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKU-005 is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[1][2] By preventing the breakdown of these endogenous signaling lipids, this compound effectively elevates their levels, leading to the modulation of various physiological processes, primarily through the activation of cannabinoid receptors, such as the CB1 receptor.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in primary cell cultures, including its mechanism of action, quantitative data, and detailed protocols for experimental use.
Mechanism of Action
This compound exerts its effects by inhibiting FAAH and MAGL, thereby increasing the bioavailability of the endocannabinoids AEA and 2-AG.[6][7] These endocannabinoids then act on cannabinoid receptors, predominantly CB1 receptors, to modulate downstream signaling pathways.[3][5] This mechanism has been shown to reduce nociceptive signaling and inflammation, making this compound a compound of interest for pain research, particularly in the context of migraine.[1][4] In trigeminal neurons, the activation of CB1 receptors can inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pathophysiology.[4][8]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against FAAH and MAGL from different species.
| Target Enzyme | Species | IC50 Value | Reference |
| FAAH | Rat | 63 nM | [1] |
| FAAH | Human | 389 nM | [1] |
| MAGL | Mouse | 0.2 - 1.1 nM | [2][8] |
Experimental Protocols
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. getbrainbody.com [getbrainbody.com]
- 3. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
AKU-005: Application Notes and Protocols for Studying Meningeal Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKU-005 is a potent, dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[1][2] By preventing the breakdown of these endogenous cannabinoids, this compound effectively elevates their local concentrations, thereby enhancing their analgesic and anti-inflammatory effects. This makes this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, particularly in the context of pain and neuroinflammation.
These application notes provide a comprehensive overview of the use of this compound for studying meningeal nociception, a key process implicated in the pathophysiology of migraine and other primary headaches. Detailed protocols for in vivo and ex vivo studies are presented to facilitate the investigation of its mechanism of action and therapeutic potential.
Mechanism of Action
This compound exerts its effects by inhibiting FAAH and MAGL, leading to an accumulation of AEA and 2-AG. These endocannabinoids then act on cannabinoid receptors, primarily CB1 receptors, which are expressed on meningeal afferents.[3][4] Activation of these receptors leads to a reduction in the excitability of nociceptive fibers and a decrease in the release of pro-inflammatory and algesic mediators, such as calcitonin gene-related peptide (CGRP) and various cytokines.[4][5][6] This dual inhibition strategy offers a potentially more robust and sustained modulation of the endocannabinoid system compared to single-enzyme inhibitors.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 (nM) | Reference |
| FAAH | Rat | 63 | [2] |
| FAAH | Human | 389 | [2] |
| MAGL | Mouse | 0.2 - 1.1 | [4] |
In Vivo Efficacy of this compound in a Rat Model of Nitroglycerin (NTG)-Induced Trigeminal Hyperalgesia
| Parameter | Vehicle + NTG | This compound (0.5 mg/kg) + NTG | Reference |
| Orofacial Formalin Test (Phase II Face Rubbing, seconds) | Increased | Significantly Reduced | [5][6] |
| Serum CGRP Levels | Increased | Significantly Reduced | [5][6] |
| Meningeal CGRP mRNA Levels | Increased | Significantly Reduced | [4][5] |
| Trigeminal Ganglia CGRP mRNA Levels | Increased | Significantly Reduced | [4][5] |
| Meningeal IL-6 mRNA Levels | Increased | Significantly Reduced | [4] |
| Trigeminal Ganglia IL-6 mRNA Levels | Increased | Significantly Reduced | [4] |
| Meningeal TNF-α mRNA Levels | Increased | Significantly Reduced | [4] |
| Trigeminal Ganglia TNF-α mRNA Levels | Increased | Significantly Reduced | [4] |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The orofacial formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AKU-005 in Pain Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the analgesic properties of AKU-005, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The protocols detailed below are based on preclinical studies investigating the effects of this compound in a rodent model of trigeminal hyperalgesia, a key feature of migraine and other craniofacial pain conditions.
Introduction to this compound and its Mechanism of Action
This compound is an experimental compound that simultaneously blocks two key enzymes responsible for the degradation of endocannabinoids: FAAH and MAGL. FAAH primarily metabolizes anandamide (B1667382) (AEA), while MAGL is the main enzyme for breaking down 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting both enzymes, this compound is designed to elevate the levels of these endogenous cannabinoids in the nervous system.[1][2]
The resulting increase in endocannabinoid tone is thought to produce analgesic effects primarily through the activation of cannabinoid receptor type 1 (CB1). This activation can modulate nociceptive signaling, reduce the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP), and attenuate neuroinflammation, all of which are implicated in the pathophysiology of pain.[3][4]
Data Presentation: Efficacy of this compound in a Nitroglycerin-Induced Trigeminal Hyperalgesia Model
The following tables summarize the quantitative data from a key study by Greco et al. (2024), which evaluated the effects of this compound in a rat model of nitroglycerin (NTG)-induced hyperalgesia. This model is widely used to mimic migraine-like pain in animals.
Table 1: Effect of this compound on Orofacial Pain Behavior (Face Rubbing)
| Treatment Group | Phase I (0-5 min) - Time Spent Face Rubbing (seconds) | Phase II (10-60 min) - Time Spent Face Rubbing (seconds) |
| Control (Vehicle) | 25.3 ± 3.1 | 45.8 ± 5.7 |
| NTG (10 mg/kg) | 28.1 ± 4.5 | 110.2 ± 12.3 |
| NTG + this compound (0.5 mg/kg) | 26.5 ± 3.9 | 55.6 ± 7.1 |
| This compound (0.5 mg/kg) | 24.9 ± 2.8 | 48.2 ± 6.4 |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Serum CGRP Levels
| Treatment Group | Serum CGRP Concentration (pg/mL) |
| Control (Vehicle) | 35.4 ± 4.1 |
| NTG (10 mg/kg) | 78.2 ± 8.9 |
| NTG + this compound (0.5 mg/kg) | 42.1 ± 5.3 |
| This compound (0.5 mg/kg) | 38.6 ± 4.5 |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on mRNA Expression of CGRP and Pro-inflammatory Cytokines in the Trigeminal Ganglion
| Treatment Group | CGRP (relative quantification) | TNF-α (relative quantification) | IL-6 (relative quantification) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| NTG (10 mg/kg) | 2.85 ± 0.31 | 3.10 ± 0.35 | 2.95 ± 0.28 |
| NTG + this compound (0.5 mg/kg) | 1.25 ± 0.18 | 1.35 ± 0.21 | 1.20 ± 0.16 |
| This compound (0.5 mg/kg) | 0.95 ± 0.10 | 1.05 ± 0.13 | 0.98 ± 0.09 |
| Data are presented as mean ± SEM relative to the control group. |
Experimental Protocols
Nitroglycerin-Induced Trigeminal Hyperalgesia Model in Rats
This protocol describes the induction of a migraine-like pain state in rats using nitroglycerin (NTG).
Materials:
-
Male Sprague Dawley rats (250-300 g)
-
Nitroglycerin (NTG) solution (5 mg/mL in saline with 6% alcohol and 16% propylene (B89431) glycol)
-
Vehicle solution (6% alcohol and 16% propylene glycol in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize rats to the housing and handling conditions for at least one week prior to the experiment.
-
On the day of the experiment, administer a single intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Allow a period of 4 hours for the development of hyperalgesia before proceeding with behavioral testing.
Orofacial Formalin Test for Pain Behavior Assessment
This test is used to quantify nociceptive behavior in the trigeminal region.
Materials:
-
Formalin solution (1.5% in saline)
-
Observation chambers
-
Video recording equipment
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Four hours after NTG or vehicle administration, place the rats individually in the observation chambers and allow them to acclimate for at least 10 minutes.
-
Administer a subcutaneous (s.c.) injection of 50 µL of 1.5% formalin solution into the upper lip, in the perinasal area.
-
Immediately after the formalin injection, start video recording the animal's behavior for 60 minutes.
-
Quantify the total time (in seconds) the animal spends rubbing and grooming the injected area with its ipsilateral forepaw. This is typically divided into two phases:
-
Phase I (early phase): 0-5 minutes post-injection.
-
Phase II (late phase): 10-60 minutes post-injection.
-
This compound Administration
Materials:
-
This compound
-
Vehicle for this compound (e.g., 10% PEG 200, 10% Tween 80 in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Three hours after the administration of NTG or its vehicle, administer this compound at a dose of 0.5 mg/kg via an i.p. injection.
-
For control and NTG-only groups, administer an equivalent volume of the this compound vehicle.
-
Proceed with the orofacial formalin test one hour after the administration of this compound or its vehicle.
Mandatory Visualizations
Signaling Pathway of this compound in Pain Modulation
Caption: Signaling pathway of this compound in pain modulation.
Experimental Workflow for this compound Pain Behavior Study
Caption: Experimental workflow for this compound pain behavior study.
References
Troubleshooting & Optimization
AKU-005 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with AKU-005, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a potent dual inhibitor of the enzymes FAAH and MAGL, with IC50 values of 389 nM for human FAAH and 1.3 nM for human MAGL.[1] By inhibiting these enzymes, this compound increases the levels of endogenous cannabinoids such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] Its primary research application is in the study of pain, particularly trigeminal hyperalgesia and migraine.[1][4]
Q2: I'm observing precipitation after dissolving this compound. What are the common causes?
A2: Precipitation of this compound can occur due to several factors:
-
Solvent Choice: this compound has limited aqueous solubility. Using inappropriate solvents or insufficient concentrations of co-solvents can lead to precipitation.
-
Temperature: Changes in temperature during storage or experimentation can affect solubility, potentially causing the compound to fall out of solution.
-
pH: The pH of the solution can influence the ionization state of the compound, thereby affecting its solubility.
-
Hygroscopic DMSO: If using Dimethyl Sulfoxide (DMSO), be aware that it is hygroscopic. The absorption of water can significantly impact the solubility of the product. It is recommended to use newly opened DMSO.[1]
Q3: Are there any recommended storage conditions for this compound solutions?
A3: Yes, proper storage is critical to maintain the integrity and solubility of this compound stock solutions. For solutions prepared in a solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the solution after preparation to prevent product inactivation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Problem: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent | Switch to a recommended solvent system. For in vitro studies, DMSO is effective.[1] For in vivo studies, consider co-solvent systems. | The powder should dissolve to form a clear solution. |
| Insufficient solvent volume | Increase the volume of the solvent to ensure the concentration is not above the solubility limit. | A clear solution is obtained. |
| Low temperature | Gently warm the solution. For DMSO preparations, warming to 60°C can aid dissolution.[1] | Increased kinetic energy helps to break the crystal lattice and improve solubility. |
| Compound aggregation | Use sonication to break up any aggregates and facilitate dissolution.[1] | A homogenous, clear solution is formed. |
Problem: The dissolved this compound precipitates over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated solution | The initial dissolution might have been forced (e.g., by heat), creating a supersaturated and unstable solution. Try preparing a slightly lower concentration. | A stable solution that remains clear over time. |
| Change in temperature | Ensure consistent temperature during storage and use. Avoid drastic temperature fluctuations. | The compound remains in solution. |
| Solvent evaporation | Ensure vials are properly sealed to prevent solvent evaporation, which would increase the compound's concentration. | The concentration remains stable and the compound stays dissolved. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Achievable Concentration | Notes | Reference |
| DMSO | 100 mg/mL (287.84 mM) | Requires sonication and warming to 60°C. Use newly opened DMSO. | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.39 mM) | Yields a clear solution. | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL (14.39 mM) | Yields a clear solution. Consider for dosing periods less than half a month. | [1] |
| Tween-80/Polyethylene glycol 200/Saline (10/10/80) | 0.5 mg/kg dose prepared in 2 mL/kg volume | Used for intraperitoneal injection in rats. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (100 mg/mL)
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Warm the mixture to 60°C.
-
Sonicate the solution until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Co-solvent with SBE-β-CD)
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in sterile saline
-
Sterile tubes
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the tube.
-
Mix thoroughly by vortexing or gentle inversion until a clear, homogenous solution is formed. This results in a final concentration of 5 mg/mL this compound in 10% DMSO.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Best solvent for in vivo administration of AKU-005
Welcome to the technical support center for AKU-005. This resource is designed to assist researchers, scientists, and drug development professionals in the successful in vivo administration of this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a small molecule inhibitor with hydrophobic properties. It is sparingly soluble in aqueous solutions and requires a non-aqueous or co-solvent system for effective solubilization for in vivo administration.
Q2: Which solvents are recommended for the initial in vivo formulation of this compound?
For initial studies, we recommend a co-solvent system. The choice of solvent will depend on the route of administration. Below is a table summarizing recommended starting formulations.
Table 1: Recommended Starting Formulations for this compound
| Route of Administration | Recommended Vehicle | Maximum Recommended Concentration of this compound |
| Intravenous (IV) | 10% DMSO, 40% PEG400, 50% Saline | 5 mg/mL |
| Intraperitoneal (IP) | 5% DMSO, 10% Kolliphor® EL (Cremophor® EL), 85% Saline | 10 mg/mL |
| Oral (PO) | 0.5% Methylcellulose in water | 20 mg/mL (as a suspension) |
Q3: Are there any known incompatibilities with common excipients?
This compound is stable in the recommended solvent systems. However, it is advisable to avoid highly acidic or basic conditions (pH < 4 or pH > 9) in the final formulation, as this may lead to degradation of the compound.
Q4: What is the recommended procedure for preparing an this compound solution for intravenous administration?
A detailed protocol for preparing a 5 mg/mL solution of this compound for intravenous administration is provided in the Experimental Protocols section below.
Troubleshooting Guide
Problem: this compound precipitates out of the solution when I add it to my aqueous buffer.
-
Cause: This is a common issue with hydrophobic compounds like this compound. The addition of the aqueous buffer can cause the compound to crash out of the organic solvent.
-
Solution:
-
Ensure that this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding the co-solvent (e.g., PEG400).
-
Add the aqueous component (e.g., saline) slowly and with constant vortexing to maintain the stability of the micro-emulsion.
-
Consider slightly warming the solution (to no more than 40°C) to aid in solubilization.
-
Problem: I am observing toxicity in my vehicle control group.
-
Cause: Some organic solvents, such as DMSO, can cause toxicity in animal models, especially at higher concentrations or with repeated dosing.
-
Solution:
-
Reduce the percentage of the organic solvent in your vehicle. For many preclinical models, the final concentration of DMSO should not exceed 10% for intravenous administration.
-
Refer to the literature for the maximum tolerated dose of your chosen vehicle in your specific animal model and for your intended dosing schedule.
-
If toxicity persists, consider alternative solvent systems, such as those utilizing cyclodextrins.
-
Experimental Protocols
Protocol: Preparation of this compound for Intravenous (IV) Administration
This protocol describes the preparation of a 1 mL solution of this compound at a concentration of 5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex the mixture until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Add 400 µL of PEG400 to the solution and vortex thoroughly.
-
Slowly add 500 µL of sterile saline to the mixture while continuously vortexing. It is crucial to add the saline dropwise to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If the solution is clear, it is ready for in vivo administration.
Visualizations
Caption: Experimental workflow for the preparation of this compound for in vivo administration.
Caption: Hypothetical signaling pathway inhibited by this compound.
Potential off-target effects of AKU-005
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AKU-005. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[1][2] By inhibiting these enzymes, this compound increases the endogenous levels of AEA and 2-AG, which in turn modulate cannabinoid receptors, primarily CB1, to exert analgesic and anti-inflammatory effects.[3][4]
Q2: Are the effects of this compound solely mediated by the endocannabinoid system?
While the primary on-target effects of this compound are mediated through the enhancement of endocannabinoid signaling, some studies suggest the possibility of other mechanisms. For instance, the anti-nociceptive effects of this compound can be reversed by the CB1 antagonist AM-251, indicating a strong dependence on the CB1 receptor.[3][4] However, one study observed that this compound's reduction of calcitonin gene-related peptide (CGRP) synthesis and release, a key factor in migraine pathophysiology, may not be directly mediated by the endocannabinoid pathway, suggesting potential alternative or parallel mechanisms of action.[5][6]
Q3: Has this compound been shown to interact with any other enzymes besides FAAH and MAGL?
Yes, research has demonstrated that this compound also inhibits α/β-hydrolase domain containing 6 (ABHD6), another enzyme involved in the hydrolysis of 2-AG.[7][8] This finding suggests a broader mechanism of action for this compound in modulating 2-AG signaling than initially described.
Q4: What are the known IC50 values for this compound against its target enzymes?
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.
| Target Enzyme | Species | IC50 Value | Reference |
| FAAH | Rat | 63 nM | [1] |
| FAAH | Human | 389 nM | [1] |
| MAGL | Human (recombinant, in HEK293 cells) | 1.3 nM | [1] |
| MAGL | Mouse (brain membrane preparations) | 0.2 - 1.1 nM | [6] |
Troubleshooting Guides
Problem: Unexpected experimental results not correlating with known endocannabinoid signaling.
-
Possible Cause 1: Off-target effects on ABHD6.
-
Possible Cause 2: Non-endocannabinoid mediated effects.
-
Troubleshooting Step: One study indicated that this compound's effect on CGRP reduction might be independent of the endocannabinoid pathway.[5][6] Investigate downstream signaling pathways that are independent of CB1 receptor activation. This could involve exploring other potential molecular targets or signaling cascades.
-
Problem: Variability in the anti-nociceptive or anti-inflammatory response to this compound.
-
Possible Cause: Differential expression of target enzymes.
-
Troubleshooting Step: The relative activity of FAAH and MAGL can differ significantly between various tissues and brain regions.[9] For example, in trigeminal ganglia, MAGL activity is much higher than FAAH, while the opposite is true in the meninges.[9] It is crucial to characterize the expression and activity levels of FAAH, MAGL, and ABHD6 in your specific experimental model to better interpret the effects of this compound.
-
Experimental Protocols
1. In Vivo Assessment of Anti-Hyperalgesic and Anti-Inflammatory Effects in a Rat Model of Trigeminal Hyperalgesia
-
Animal Model: Male Sprague Dawley rats (150-175 g).
-
Induction of Hyperalgesia: Intraperitoneal (i.p.) injection of nitroglycerin (NTG) at a dose of 10 mg/kg.
-
Drug Administration: this compound is administered i.p. at a dose of 0.5 mg/kg, 3 hours after the NTG injection.
-
Behavioral Testing:
-
Orofacial Formalin Test: Performed to assess hyperalgesia.
-
Open Field Test: Used to evaluate general motor activity.
-
-
Biochemical Analysis:
-
Sample Collection: Following behavioral tests, blood serum, meninges, trigeminal ganglia, and brain tissue are collected.
-
CGRP and Cytokine mRNA Levels: Measured using reverse transcription polymerase chain reaction (RT-PCR).
-
Endocannabinoid Levels: Quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
2. Ex Vivo Analysis of Meningeal Nociception
-
Tissue Preparation: Hemiskulls from rats are prepared to expose the meninges.
-
Electrophysiology: Action potentials are recorded from the peripheral part of the trigeminal nerve innervating the meninges.
-
Stimulation: Nociceptive firing is induced by the application of potassium chloride (KCl).
-
Drug Application: this compound (e.g., 100 nM) is applied to the meningeal preparation to assess its effect on KCl-induced firing.
-
Receptor Blockade: To confirm the involvement of CB1 receptors, the experiment can be repeated in the presence of a CB1 antagonist like AM-251.[3][7]
3. In Vitro Enzyme Inhibition Assay
-
Enzyme Source: Recombinant human or mouse MAGL and ABHD6 expressed in HEK293 cells, or tissue homogenates.
-
Substrate: A suitable substrate for the respective enzyme (e.g., 2-arachidonoylglycerol for MAGL and ABHD6).
-
Inhibitor: A range of concentrations of this compound.
-
Detection Method: The activity of the enzyme is measured by quantifying the product of the enzymatic reaction. This can be done using various methods, such as a glycerol (B35011) assay for MAGL and ABHD6.[8]
-
Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound, a dual FAAH/MAGL and ABHD6 inhibitor.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. getbrainbody.com [getbrainbody.com]
- 3. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by this compound reduces ex vivo cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AKU-005 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of AKU-005. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid powder form of this compound?
A: For long-term storage, it is recommended to store the solid powder of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to 100 mg/mL.[1][2] For optimal solubility, ultrasonic agitation, warming, and heating to 60°C may be employed.[1][2] It is crucial to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1][2]
Q3: How should I store stock solutions of this compound?
A: Once prepared in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] This practice helps to prevent product inactivation from repeated freeze-thaw cycles.[1][2]
Q4: Are there established protocols for preparing this compound for in vivo studies?
A: Yes, for in vivo experiments in rats, this compound has been dissolved in a vehicle of tween-80/polyethylene glycol 200/saline (10/10/80). Another suggested method for preparing a working solution involves adding a DMSO stock solution to either 20% SBE-β-CD in saline or corn oil.[1][3]
Q5: What should I do if I observe precipitation in my this compound solution?
A: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution.[1]
Q6: Is there any information available on the stability of this compound in aqueous solutions or at different pH values?
A: Publicly available literature does not provide detailed studies on the stability of this compound in various aqueous buffers or across a range of pH values. Researchers should consider performing their own stability assessments for their specific experimental buffers and conditions.
Q7: What are the known degradation pathways for this compound?
A: Specific degradation pathways and potential degradation products of this compound have not been detailed in the currently available scientific literature.
Q8: Are there any photostability data available for this compound?
A: There is no specific public information regarding the photostability of this compound. As a general precautionary measure, it is advisable to protect solutions from direct light, especially during long-term storage and experiments.
Summary of Storage Conditions
| Form | Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | [1][2] |
| Solid Powder | 4°C | 2 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Experimental Protocols
Preparation of Stock Solution (100 mg/mL in DMSO) [1][2]
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
To aid dissolution, use an ultrasonic bath and/or warm the solution, with the possibility of heating to 60°C if necessary.
-
Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C as recommended.
Preparation of Working Solution for In Vivo Studies (Example Protocol) [1]
This protocol is an example and may need optimization for your specific experimental needs.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 μL of the 50 mg/mL DMSO stock solution to 900 μL of a vehicle such as 20% SBE-β-CD in saline or corn oil.
-
Mix the solution thoroughly to ensure homogeneity. This protocol yields a clear solution of ≥ 5 mg/mL.
Visual Guides
Caption: A general experimental workflow for the preparation and use of this compound.
References
Technical Support Center: Interpreting Unexpected Results with AKU-005 In Vivo
Welcome to the technical support center for AKU-005. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during in vivo experiments with this novel dual FAAH/MAGL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vivo effect?
This compound is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. In preclinical models of migraine, such as the nitroglycerin (NTG)-induced trigeminal hyperalgesia model in rats, this compound is expected to exert anti-hyperalgesic and anti-inflammatory effects. This is thought to be mediated by the enhancement of endocannabinoid signaling, leading to the activation of cannabinoid receptor 1 (CB1), which in turn reduces the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Q2: What is the primary unexpected in vivo result observed with this compound?
A key unexpected finding in a study by Greco et al. (2024) was that while this compound effectively reduced NTG-induced increases in CGRP, TNF-α, and IL-6 levels, it did not cause a significant change in the levels of endocannabinoids (AEA and 2-AG) and related lipids in the evaluated regions of the central nervous system.[1][2] This suggests that the therapeutic effects of this compound in this model may not be directly correlated with a systemic or bulk elevation of endocannabinoids in the brain tissues measured.
Q3: What are some potential off-target effects or unexpected behaviors that could be observed with dual FAAH/MAGL inhibitors like this compound?
Dual inhibition of FAAH and MAGL can sometimes lead to behavioral effects similar to those of direct CB1 receptor agonists, particularly at higher doses. These can include hypomotility (reduced movement), catalepsy (a state of immobility), and sedation.[2] It is crucial to include appropriate behavioral controls in your experimental design to monitor for these potential effects.
Troubleshooting Guides
Issue 1: Efficacy Observed (Reduced CGRP/Cytokines) but No Change in Endocannabinoid Levels
Question: We observed the expected therapeutic effect of this compound in our migraine model (e.g., reduced pain behavior, decreased CGRP and pro-inflammatory cytokine levels), but our analysis shows no significant increase in AEA or 2-AG in the brain. Is our experiment flawed?
This is a documented, albeit unexpected, finding with this compound.[1][2] Here’s a troubleshooting guide to help you interpret this result:
Possible Cause 1: Localized vs. Bulk Endocannabinoid Changes
-
Troubleshooting: Endocannabinoids often act as localized signaling molecules at the synapse. It's possible that this compound is inhibiting FAAH and MAGL in a spatially restricted manner, leading to a functionally significant increase in endocannabinoids only within specific synaptic clefts, which may not be detectable when analyzing bulk tissue homogenates. Consider using more advanced techniques like microdialysis in specific brain regions of interest if feasible.
Possible Cause 2: Temporal Dynamics of Endocannabinoid Elevation
-
Troubleshooting: The timing of tissue collection is critical. The elevation of endocannabinoids might be transient and may have returned to baseline by the time of sample collection. A time-course study, collecting tissues at multiple time points after this compound administration, could reveal a more dynamic picture of endocannabinoid level changes.
Possible Cause 3: Alternative Mechanisms of Action
-
Troubleshooting: While the primary hypothesis involves endocannabinoid elevation, it's possible that this compound has other relevant mechanisms of action. For instance, it might directly interact with other targets or modulate other lipid signaling pathways that influence CGRP and cytokine release. Review the literature for potential off-target effects of this compound or similar molecules.
Issue 2: Lack of Efficacy or Pro-Nociceptive Effects
Question: We administered this compound in our pain model but did not observe any analgesic effect, or in some cases, the pain response seemed to worsen. What could be the reason?
Possible Cause 1: Formulation and Bioavailability Issues
-
Troubleshooting: this compound is a poorly soluble compound. Improper formulation can lead to poor absorption and insufficient target engagement. Ensure that the vehicle used is appropriate and that the compound is fully solubilized or in a stable suspension. Consider a pilot pharmacokinetic study to confirm that this compound is reaching the target tissue at the expected concentrations.
Possible Cause 2: Dose-Response Relationship
-
Troubleshooting: The study by Greco et al. (2024) used a single dose of 0.5 mg/kg.[1] It's possible that this dose is not optimal for your specific animal model or pain modality. A dose-response study is highly recommended to determine the optimal therapeutic window for this compound in your experimental setup.
Possible Cause 3: Pro-Nociceptive Effects of FAAH Inhibition
-
Troubleshooting: Under certain conditions, inhibition of FAAH can lead to an accumulation of anandamide which, in addition to acting on CB1 receptors, can also activate the pro-nociceptive TRPV1 receptor.[3][4] This is more likely to occur in models with significant inflammatory components. Consider co-administration with a TRPV1 antagonist to investigate this possibility.
Possible Cause 4: Animal Model and Strain Differences
-
Troubleshooting: The response to pain and analgesics can vary significantly between different animal models and even between different strains of the same species. Ensure that the chosen model is appropriate for studying the mechanism of this compound and that the animal strain is suitable.
Issue 3: Unexpected Behavioral Side Effects
Question: We observed hypomotility and catalepsy in our animals treated with this compound, which is confounding our behavioral pain assessment. How can we address this?
Possible Cause 1: High Dose
-
Troubleshooting: These side effects are often dose-dependent. If you are using a higher dose of this compound, consider reducing it to a level that maintains efficacy without causing significant motor impairment. A dose-response study for both efficacy and side effects is crucial.
Possible Cause 2: Confounding Behavioral Readouts
-
Troubleshooting: If the pain assay is dependent on motor activity (e.g., hot plate test), the results can be confounded by hypomotility. Consider using pain assessment methods that are less dependent on motor function, such as the von Frey test for mechanical allodynia or facial grimace scoring.
Possible Cause 3: Off-Target Effects
-
Troubleshooting: While less likely with a well-characterized compound, off-target effects cannot be entirely ruled out. Review the literature for the pharmacological profile of this compound and consider including a positive control (a known CB1 agonist) and a negative control (vehicle) to better characterize the observed behavioral phenotype.
Data Presentation
Table 1: Summary of Expected vs. Unexpected In Vivo Effects of this compound (0.5 mg/kg, i.p.) in a Rat Migraine Model
| Parameter | Expected Outcome | Observed Outcome (Greco et al., 2024)[1][2] |
| Pain Behavior | Reduction in hyperalgesia | Significant reduction in face-rubbing behavior |
| CGRP mRNA Levels | Decrease | Significant decrease in meninges, medulla, and trigeminal ganglion |
| TNF-α mRNA Levels | Decrease | Significant decrease in meninges, cervical spinal cord, and trigeminal ganglion |
| IL-6 mRNA Levels | Decrease | Significant decrease in meninges, medulla, cervical spinal cord, and trigeminal ganglion |
| Endocannabinoid Levels (AEA, 2-AG) | Increase | No significant change in medulla, cervical spinal cord, and trigeminal ganglion |
Table 2: Troubleshooting Summary for Unexpected In Vivo Results with this compound
| Unexpected Result | Potential Cause | Recommended Action |
| Efficacy without endocannabinoid increase | Localized endocannabinoid action; Temporal dynamics; Alternative mechanisms | Microdialysis; Time-course study; Literature review for off-targets |
| Lack of efficacy | Poor formulation/bioavailability; Suboptimal dose; Pro-nociceptive TRPV1 activation | Optimize formulation; Conduct dose-response study; Co-administer TRPV1 antagonist |
| Unexpected behavioral side effects | High dose; Confounding behavioral assay | Reduce dose; Use motor-independent pain assays |
Experimental Protocols
Key Experiment: Nitroglycerin (NTG)-Induced Trigeminal Hyperalgesia in Rats
This protocol is a summary of the methodology used in the Greco et al. (2024) study.[1]
-
Animals: Male Sprague Dawley rats (150-175 g).
-
Induction of Hyperalgesia: A single intraperitoneal (i.p.) injection of nitroglycerin (NTG) at 10 mg/kg.
-
This compound Administration: 3 hours after NTG injection, administer this compound at 0.5 mg/kg (i.p.).
-
Vehicle for this compound: 10% polyethylene (B3416737) glycol 200, 10% Tween 80 in saline.
-
-
Behavioral Testing: 1 hour after this compound administration, perform behavioral tests such as the orofacial formalin test.
-
Tissue Collection: Following behavioral testing, animals are euthanized, and tissues (e.g., meninges, medulla, cervical spinal cord, trigeminal ganglion) and blood are collected for analysis of CGRP, cytokines, and endocannabinoids.
-
Endpoint Analysis:
-
CGRP, TNF-α, IL-6: mRNA levels measured by RT-qPCR.
-
Endocannabinoids (AEA, 2-AG): Levels measured by liquid chromatography-mass spectrometry (LC-MS).
-
Mandatory Visualizations
References
- 1. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine [mdpi.com]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
Why AKU-005 did not alter endocannabinoid levels in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual FAAH/MAGL inhibitor, AKU-005. The primary focus is to address the observation that this compound did not alter endocannabinoid levels in a key in vivo study, a finding that may seem counterintuitive given its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: We administered this compound in vivo to rats and, contrary to our expectations, did not observe a significant change in anandamide (B1667382) (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG) levels in the brain and trigeminal ganglia. Is this a known issue?
A1: Yes, this is a documented finding. A study investigating the effects of this compound in a nitroglycerin (NTG)-induced model of trigeminal hyperalgesia in male rats reported that the administration of this compound (0.5 mg/kg, i.p.) did not cause any significant changes in the levels of endocannabinoids and related lipids in the evaluated regions[1][2][3]. This was observed despite the drug demonstrating efficacy in reducing NTG-induced hyperalgesia and calcitonin gene-related peptide (CGRP) levels[1][2][3].
Q2: Why might this compound not alter endocannabinoid levels in vivo, even though it is a potent dual inhibitor of FAAH and MAGL?
A2: The lack of change in bulk endocannabinoid levels in vivo could be attributable to several factors. The prevailing hypothesis from the key study is that the anti-migraine effects of this compound may not be directly mediated by a systemic or whole-tissue increase in endocannabinoid concentrations[1][2][3]. The observed analgesic effects are instead suggested to be linked to the reduction of CGRP synthesis and release and associated inflammatory events[1][2][3].
Possible explanations for the discrepancy between the expected and observed effects on endocannabinoid levels include:
-
Localized vs. Systemic Effects: this compound might be acting at a very localized level, for instance, within specific synaptic clefts or cellular microenvironments. In these discrete locations, it could be effectively increasing endocannabinoid signaling to a degree sufficient to produce a therapeutic effect, but without causing a large enough change to be detected in bulk tissue homogenate analysis.
-
Compensatory Mechanisms: The in vivo environment is complex and dynamic. It is possible that homeostatic mechanisms compensate for the inhibition of FAAH and MAGL, preventing a significant accumulation of AEA and 2-AG. These compensatory pathways may be absent in ex vivo or in vitro preparations.
-
Experimental Conditions: The specific experimental parameters of the in vivo study, such as the dose of this compound used (0.5 mg/kg) and the timing of tissue collection, may not have been optimal for detecting changes in endocannabinoid levels. It is possible that a different dose or a different time point post-administration would have yielded different results.
Q3: Are there studies that show this compound does increase endocannabinoid levels?
A3: Yes, studies conducted in ex vivo settings have demonstrated that this compound can effectively inhibit endocannabinoid-degrading enzymes and increase endocannabinoid levels. For instance, in ex vivo rat cortical slices, this compound was shown to inhibit MAGL, FAAH, and ABHD6, leading to an increase in both 2-AG and anandamide (AEA) levels under both basal and cortical spreading depression conditions[4]. Another study on rat and human meningeal tissues also showed that this compound could inhibit FAAH and MAGL activity[5][6][7][8]. This discrepancy between in vivo and ex vivo findings is a critical point of consideration in the experimental design.
Troubleshooting Guide
Issue: No observable change in endocannabinoid levels following this compound administration in vivo.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Dose | The dose of 0.5 mg/kg used in the key rat study may not be sufficient to induce a systemic change in endocannabinoid levels. Consider performing a dose-response study to evaluate if higher concentrations of this compound can produce a measurable increase in AEA and 2-AG. |
| Inappropriate Timing of Sample Collection | The pharmacokinetics of this compound may be such that the peak inhibition of FAAH and MAGL and the subsequent rise in endocannabinoid levels occur at a different time point than was assessed. Conduct a time-course study, collecting tissues at various intervals after this compound administration. |
| Low Enzyme Activity in Target Tissue | The basal activity of FAAH and MAGL can vary significantly between different tissues and brain regions[1]. Ensure that the tissues you are analyzing have sufficiently high basal activity of these enzymes for an inhibitory effect to be meaningful. For instance, in rat and human meninges, FAAH activity is reportedly higher than MAGL activity[1]. |
| Limitations of Bulk Tissue Analysis | Measuring endocannabinoid levels in whole tissue homogenates may not be sensitive enough to detect localized changes in specific cellular compartments. Consider using more spatially resolved techniques, such as microdialysis coupled with mass spectrometry, to measure endocannabinoid levels in the extracellular space of discrete brain regions. |
Data Summary
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | This compound | Reference |
| Target(s) | FAAH, MAGL, ABHD6 | [4][9][10] |
| IC50 (rat FAAH) | 63 nM | [9] |
| IC50 (human FAAH) | 389 nM | [9] |
| IC50 (mouse MAGL) | 0.2 - 1.1 nM | [1][11] |
| Effect on Endocannabinoid Levels (ex vivo rat cortex) | Increased 2-AG and AEA | [4] |
Table 2: In Vivo Effects of this compound in a Rat Model of NTG-Induced Hyperalgesia
| Parameter | Vehicle | This compound (0.5 mg/kg) | Reference |
| Orofacial Formalin Test (Face Rubbing, sec) | Increased with NTG | Reduced NTG-induced increase | [1][2][3] |
| Serum CGRP Levels | Increased with NTG | Significantly reduced NTG-induced increase | [1][2][3] |
| Endocannabinoid Levels (Brain, Trigeminal Ganglia) | No change with NTG | No change | [1][2][3] |
Experimental Protocols
1. In Vivo Model of Nitroglycerin (NTG)-Induced Hyperalgesia
-
Animals: Male Sprague Dawley rats (150-175 g)[9].
-
Procedure:
-
Administer nitroglycerin (NTG) at a dose of 10 mg/kg, i.p. to induce a state of hyperalgesia, mimicking migraine-like pain.
-
Three hours after NTG administration, treat the animals with this compound (0.5 mg/kg, i.p.) or vehicle.
-
One hour after this compound treatment, perform behavioral tests such as the orofacial formalin test to assess hyperalgesia.
-
At the end of the behavioral testing, sacrifice the animals and collect blood and tissue samples (meninges, trigeminal ganglia, brain) for analysis of CGRP, pro-inflammatory cytokines, and endocannabinoid levels.
-
2. Measurement of Endocannabinoid Levels by LC-MS/MS
-
Tissue Preparation:
-
Rapidly dissect the tissues of interest and freeze them immediately in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
-
Homogenize the frozen tissues in a suitable solvent, typically containing an internal standard for quantification.
-
-
Lipid Extraction:
-
Perform a lipid extraction from the tissue homogenate using a method such as the Folch or Bligh-Dyer procedure.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a validated method for the separation and quantification of AEA, 2-AG, and other related lipids.
-
-
Reference: As described in Pietra et al. (2023) and Tikanmäki et al. (2025)[4][5][6].
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UNIFIND - UNIPV -Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [unipv.unifind.cineca.it]
- 4. Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by this compound reduces ex vivo cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. getbrainbody.com [getbrainbody.com]
Technical Support Center: Optimizing AKU-005 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of AKU-005 in in vitro assays. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2][3][4] These enzymes are the primary regulators of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[5] By inhibiting FAAH and MAGL, this compound increases the endogenous levels of these signaling lipids, thereby modulating the endocannabinoid system.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target enzyme and the experimental system. For human recombinant MAGL expressed in HEK293 cells, the IC50 is approximately 1.3 nM.[1] For human recombinant FAAH expressed in COS-7 cells, the IC50 is around 452 nM.[1] In mouse brain membrane preparations, this compound has been shown to inhibit MAGL activity at sub-nanomolar concentrations, with IC50 values ranging from 0.2 to 1.1 nM.[6]
Q3: Which cell lines are suitable for in vitro assays with this compound?
A3: Cell lines expressing FAAH and/or MAGL are suitable for assays with this compound. Commonly used cell lines for studying FAAH and MAGL inhibition include HEK293 (Human Embryonic Kidney) and COS-7 (monkey kidney fibroblast-like) cells, which can be transfected to express the enzymes of interest.[1][2] The choice of cell line should be guided by the specific research question and the expression levels of the target enzymes.
Q4: What is a recommended starting concentration range for a dose-response experiment with this compound?
A4: Based on the reported IC50 values, a wide concentration range is recommended for initial dose-response experiments to capture the full inhibitory curve. A starting range from 0.1 nM to 10 µM is advisable. This range will likely encompass the effective concentrations for both MAGL and FAAH inhibition.
Q5: What are the appropriate controls for an in vitro assay with this compound?
A5: It is crucial to include several controls to ensure the validity of your results. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: A known inhibitor of FAAH or MAGL to confirm assay performance.
-
Negative Control: A compound known to be inactive against FAAH and MAGL.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Cell Line/System | Substrate | IC50 Value |
| Human MAGL | HEK293 (recombinant) | 2-AG | 1.3 nM[1] |
| Human FAAH | COS-7 (recombinant) | Anandamide | 452 nM[1] |
| Rat FAAH | Not specified | Not specified | 63 nM[1] |
| Human FAAH | Not specified | Not specified | 389 nM[1] |
| Mouse MAGL | Brain membrane | Not specified | 0.2 - 1.1 nM[6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell-Based FAAH/MAGL Activity Assay
This protocol provides a general framework for determining the IC50 of this compound in a cell line overexpressing human FAAH or MAGL.
-
Cell Culture and Plating:
-
Culture HEK293 or COS-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Compound Treatment:
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Enzyme Activity Measurement:
-
After incubation, lyse the cells using an appropriate lysis buffer.
-
Add a fluorogenic or colorimetric substrate for either FAAH (e.g., anandamide analog) or MAGL (e.g., 2-AG analog) to each well.
-
Measure the fluorescence or absorbance at appropriate wavelengths using a plate reader over time. The rate of substrate conversion is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the microplate.
-
Solution:
-
Ensure the cell suspension is homogenous before and during plating.
-
Mix the compound dilutions thoroughly before adding them to the wells.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
-
Issue 2: No or Low Inhibitory Effect Observed
-
Possible Cause:
-
Incorrect Concentration Range: The tested concentrations of this compound may be too low.
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Inactive Enzyme: The target enzyme in the cells may have low activity.
-
-
Solution:
-
Test a higher and wider range of this compound concentrations.
-
Ensure the compound is stored correctly (e.g., at -20°C or -80°C in a suitable solvent) and prepare fresh dilutions for each experiment.
-
Verify the expression and activity of FAAH or MAGL in your cell line using a positive control inhibitor.
-
Issue 3: High Background Signal in the Assay
-
Possible Cause:
-
Autofluorescence of the Compound: this compound itself might be fluorescent at the assay wavelengths.
-
Media Components: Phenol (B47542) red or other components in the culture medium can contribute to background fluorescence.
-
Non-enzymatic Substrate Degradation: The substrate may be unstable and degrade spontaneously.
-
-
Solution:
-
Run a control plate with this compound in cell-free media to measure its intrinsic fluorescence.
-
Use phenol red-free medium for the assay.
-
Include a control with substrate in assay buffer without any enzyme to measure the rate of non-enzymatic degradation.
-
Issue 4: Unexpected Cell Toxicity
-
Possible Cause:
-
High Compound Concentration: High concentrations of this compound may induce off-target effects leading to cell death.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
-
Solution:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your enzyme activity assay to determine the cytotoxic concentration of this compound.
-
Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤0.5% for DMSO).
-
Visualizations
Caption: this compound inhibits FAAH and MAGL, increasing endocannabinoid levels.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: A logical approach to troubleshooting common in vitro assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Addressing variability in behavioral assays with AKU-005
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing AKU-005 in behavioral assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2] These enzymes are responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting both FAAH and MAGL, this compound increases the levels of these endocannabinoids, which can then modulate various physiological processes, including nociception.
Q2: In what experimental models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a rat model of migraine, specifically trigeminal hyperalgesia induced by nitroglycerin (NTG).[3][4] In these studies, this compound was shown to reduce NTG-induced hyperalgesia in the orofacial formalin test.[3][4]
Q3: What is the recommended dosage and route of administration for this compound in rats?
A3: A commonly used and effective dose in male Sprague Dawley rats is 0.5 mg/kg, administered via intraperitoneal (i.p.) injection.[1][3][4]
Q4: What are the expected effects of this compound on locomotor activity?
A4: In studies using the open field test, this compound at a dose of 0.5 mg/kg (i.p.) did not significantly influence changes in locomotor activity induced by nitroglycerin.[3][4] This suggests that at this dose, its primary effects are on nociception rather than general motor function.
Q5: What is the proposed downstream mechanism for this compound's anti-hyperalgesic effects?
A5: While this compound is a dual FAAH/MAGL inhibitor, some findings suggest its anti-migraine effects may be mediated by reducing the synthesis and release of Calcitonin Gene-Related Peptide (CGRP) and associated inflammatory events, rather than directly through the endocannabinoid pathway.[3][4] However, other research indicates that its action is reversed by a CB1 antagonist, implying involvement of the CB1 receptor in its anti-nociceptive effects.[5]
Troubleshooting Guides
High variability in behavioral assays is a common challenge. Below are specific troubleshooting tips for assays conducted with this compound, based on published experimental protocols.
Issue: High Variability in the Orofacial Formalin Test
The orofacial formalin test is a sensitive measure of nociception. Variability can arise from several factors.
Potential Causes and Solutions:
-
Inconsistent Formalin Injection:
-
Solution: Ensure the formalin injection (e.g., 50 µl of 1.5% formalin) is consistently administered subcutaneously into the same location of the upper lip, lateral to the nose. Use a consistent injection volume and depth for all animals.
-
-
Observer Bias:
-
Solution: The observer scoring the face-rubbing behavior should be blinded to the treatment groups. If possible, have two independent, blinded observers score the behavior and assess inter-rater reliability.
-
-
Animal Stress:
-
Solution: Acclimate the animals to the testing environment for at least 1-2 hours before the experiment. Handle the animals gently and consistently across all groups. Minimize noise and other environmental stressors in the testing room.
-
-
Timing of Observations:
-
Solution: Adhere strictly to the observation time blocks. The test is typically divided into Phase I (0-3 minutes post-injection) and Phase II (12-45 minutes post-injection).[2] Use a timer to ensure accurate recording within these windows.
-
Issue: Inconsistent Results in the Open Field Test
While this compound has not been shown to affect locomotor activity at 0.5 mg/kg, variability in this assay can confound the interpretation of other behavioral tests.
Potential Causes and Solutions:
-
Environmental Factors:
-
Solution: Conduct the test under consistent lighting conditions. The open field apparatus (e.g., 92 x 92 cm arena) should be cleaned thoroughly between each animal to remove any olfactory cues.[2]
-
-
Time of Day:
-
Solution: Rodent activity levels can vary with the circadian rhythm. Conduct all behavioral testing at the same time of day to minimize this source of variability.
-
-
Habituation:
-
Solution: A lack of habituation can lead to anxiety-like behaviors that are not related to the experimental manipulation. Ensure a consistent habituation period in the testing room before placing the animal in the open field.
-
Experimental Protocols
Orofacial Formalin Test Protocol
This protocol is based on studies investigating the effect of this compound on nitroglycerin-induced trigeminal hyperalgesia.[2][3][4]
-
Animal Model: Male Sprague Dawley rats (150-175 g).[1]
-
Induction of Hyperalgesia: Administer nitroglycerin (NTG) at 10 mg/kg, i.p.[3][4]
-
This compound Administration: 3 hours after NTG injection, administer this compound at 0.5 mg/kg, i.p.[3][4] The vehicle control used in studies is typically 10% polyethylene (B3416737) glycol 200, 10% Tween 80, and saline.[2]
-
Behavioral Testing: 1 hour after this compound administration, inject 50 µl of 1.5% formalin subcutaneously into the upper lip, lateral to the nose.[2]
-
Observation: Immediately after formalin injection, place the animal in the observation chamber. Record the total time (in seconds) the animal spends rubbing its face with the ipsilateral forepaw or hindpaw.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 (nM) |
| FAAH | Rat | 63 |
| FAAH | Human | 389 |
| MAGL | Human | 1.3 |
Data sourced from MedchemExpress and reflects in vitro assays.[1]
Table 2: Summary of this compound In Vivo Effects in a Rat Migraine Model
| Behavioral Test | Parameter | Treatment Group | Result |
| Orofacial Formalin Test | Face-rubbing behavior | This compound (0.5 mg/kg, i.p.) | Significantly prevented the NTG-induced increase.[1] |
| Open Field Test | Locomotor Activity | This compound (0.5 mg/kg, i.p.) | Did not influence NTG-induced changes.[3][4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the dual FAAH/MAGL inhibitor this compound on trigeminal hyperalgesia [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
AKU-005's effect on non-endocannabinoid pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AKU-005. The information focuses on its effects, particularly concerning non-endocannabinoid pathways, to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[1][2] This inhibition leads to an increase in the endogenous levels of AEA and 2-AG, which in turn modulate cannabinoid receptors, primarily CB1, to exert analgesic and anti-inflammatory effects.[3][4]
Q2: Are there any known off-target effects or activities on non-endocannabinoid pathways?
Yes, emerging evidence suggests that this compound's therapeutic effects may not be exclusively mediated by the endocannabinoid system. Some studies have indicated that this compound can reduce calcitonin gene-related peptide (CGRP) synthesis and release, as well as modulate the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.[1][5][6] Interestingly, one study observed anti-migraine effects without a corresponding change in the levels of endocannabinoids in the brain regions examined, pointing towards a significant non-endocannabinoid-mediated mechanism of action.[6][7][8]
Q3: Does this compound interact with any other enzymes besides FAAH and MAGL?
This compound has been shown to inhibit ABHD6, another enzyme involved in the hydrolysis of 2-AG.[5][9] This expands its profile beyond just FAAH and MAGL, although this action still directly impacts the endocannabinoid system.
Q4: Can the effects of this compound be blocked by a cannabinoid receptor antagonist?
The anti-nociceptive effects of this compound on meningeal afferents can be reversed by the CB1 receptor antagonist AM-251, indicating that its action in this context is indeed mediated through the CB1 receptor.[3][4]
Troubleshooting Guide
Issue 1: Unexpected experimental results where endocannabinoid levels do not correlate with the observed physiological effects.
-
Possible Cause 1: Non-Endocannabinoid Pathway Involvement. As noted, this compound's effects may not solely depend on elevating endocannabinoid levels. The observed effects could be due to its influence on CGRP or inflammatory cytokine pathways.[6][7][8]
-
Troubleshooting Steps:
-
Measure CGRP levels in your experimental model. A significant reduction could indicate this as the primary mechanism.
-
Profile pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) to assess whether the anti-inflammatory effects of this compound are evident.[1]
-
Consider using a CB1 receptor antagonist (e.g., AM-251) to determine if the observed effect is CB1-dependent.[3][4]
-
Issue 2: Variability in the efficacy of this compound between different rodent species.
-
Possible Cause 2: Species-Specific Differences in Endocannabinoid Hydrolase Activity. There are known differences in the activity profiles of endocannabinoid hydrolases between rats and mice.[9][10]
-
Troubleshooting Steps:
-
Characterize the baseline activity of FAAH, MAGL, and ABHD6 in the specific tissue and species you are studying.
-
Evaluate the potency of this compound on each of these enzymes in your experimental system to confirm target engagement.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| FAAH | Rat | 63 |
| FAAH | Human | 389 |
| MAGL | Human (recombinant) | 1.3 |
Data sourced from MedchemExpress product information.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in a Rat Model of Trigeminal Hyperalgesia
| Cytokine | Brain Region | Effect of this compound (0.5 mg/kg, i.p.) |
| IL-6 | Meninges, Medulla, CSC, TG ipsilateral | Prevents NTG-induced increase |
| TNF-alpha | Meninges, CSC, TG ipsilateral | Prevents NTG-induced increase |
| TNF-alpha | Medulla | No significant effect |
CSC: Cervical Spinal Cord; TG: Trigeminal Ganglion; NTG: Nitroglycerin. Data from Greco R, et al. (2024).[1]
Experimental Protocols
Protocol 1: Evaluation of Anti-Hyperalgesic and Anti-inflammatory Effects in a Rat Model
-
Animal Model: Male Sprague Dawley rats (150-175 g).
-
Induction of Hyperalgesia: Intraperitoneal (i.p.) injection of nitroglycerin (NTG) at 10 mg/kg.
-
Treatment: Administer this compound (0.5 mg/kg, i.p.) or vehicle 3 hours after NTG administration.
-
Behavioral Assessment: One hour after treatment, subject rats to the orofacial formalin test to assess hyperalgesia.
-
Biochemical Analysis: At the end of the behavioral test, collect serum to measure CGRP levels. Collect meninges, trigeminal ganglia, and relevant brain areas to assess mRNA levels of CGRP and pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) via qPCR.[7]
Protocol 2: Ex Vivo Analysis of Meningeal Afferent Firing
-
Tissue Preparation: Use hemiskulls from P38-P40 Wistar rats.
-
Electrophysiology: Record spiking activity from meningeal afferents.
-
Stimulation: Induce neuronal firing with potassium chloride (KCl).
-
Treatment: Apply this compound to the preparation and observe the effect on KCl-induced firing.
-
Mechanistic Validation: To confirm CB1 receptor involvement, co-apply the CB1 antagonist AM-251 with this compound and observe if the inhibitory effect is reversed.[3][4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. getbrainbody.com [getbrainbody.com]
- 3. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UNIFIND - UNIPV -Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [unipv.unifind.cineca.it]
- 9. Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by this compound reduces ex vivo cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by this compound reduces ex vivo cortical spreading depression | springermedizin.de [springermedizin.de]
AKU-005 Technical Support Center: Investigating the Potential for Immune Tolerance
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the investigational compound AKU-005, with a specific focus on its potential to induce immune tolerance. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2] These enzymes are responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting both FAAH and MAGL, this compound is designed to elevate the endogenous levels of AEA and 2-AG, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other pathways. This action is thought to modulate neuroinflammation and nociception.[3][4]
Q2: Is there direct evidence that this compound induces immune tolerance?
Currently, there are no direct preclinical or clinical studies specifically designed to evaluate the long-term effects of this compound on immune tolerance. The available research has primarily focused on its acute effects in models of pain and inflammation, particularly migraine.
Q3: What is the rationale for suspecting this compound could induce tolerance?
The potential for tolerance induction with this compound stems from its mechanism of action, which involves the sustained elevation of endocannabinoid levels. Continuous activation of cannabinoid receptors, particularly CB1 receptors, by elevated levels of 2-AG has been associated with receptor desensitization and the development of tolerance to the effects of MAGL inhibitors in some preclinical models.
For instance, repeated high-dose administration of the MAGL inhibitor JZL184 has been shown to induce tolerance to its antinociceptive effects. Furthermore, a study using JZL184 in FAAH knockout mice (which mimics a state of dual inhibition) demonstrated that behavioral responses underwent significant tolerance after six days of repeated administration. This suggests that the combined, sustained elevation of both AEA and 2-AG could potentially lead to tolerance.
Q4: Is there evidence to suggest this compound might not induce tolerance?
There is also preclinical evidence with a similar dual FAAH/MAGL inhibitor, JZL195, that suggests a lack of tolerance under certain conditions. In a murine model of neuropathic pain, repeated administration of JZL195 at both EC50 and near-maximally effective doses did not lead to a reduction in its anti-allodynic effects over a similar treatment period.[1] The study's authors suggested that the development of tolerance may be dose-dependent, with tolerance being more likely at higher doses that produce maximal increases in endocannabinoid levels.[1]
Q5: What are the known effects of this compound on inflammatory mediators?
In a rat model of nitroglycerin (NTG)-induced trigeminal hyperalgesia, a single intraperitoneal administration of this compound (0.5 mg/kg) demonstrated significant anti-inflammatory effects.[1][2] Specifically, this compound prevented the NTG-induced increase in mRNA levels of the pro-inflammatory cytokines IL-6 and TNF-alpha in the meninges, medulla, cervical spinal cord (CSC), and trigeminal ganglion (TG).[1] It also significantly decreased CGRP mRNA levels in these tissues and reduced serum CGRP levels.[5][6]
Troubleshooting Guides
Issue: Observing diminishing effects of this compound in a chronic dosing study.
Potential Cause: Development of tolerance due to sustained high levels of endocannabinoids leading to cannabinoid receptor desensitization.
Troubleshooting Steps:
-
Review Dosing Regimen: The development of tolerance to endocannabinoid system modulators can be dose-dependent. Consider if the administered dose of this compound is leading to a maximal and sustained elevation of both AEA and 2-AG.
-
Incorporate Washout Periods: If the experimental design allows, introducing washout periods between dosing cycles may help to restore receptor sensitivity.
-
Measure Endocannabinoid Levels: If feasible, quantify the levels of AEA and 2-AG in relevant tissues to correlate with the observed pharmacological effects and potential tolerance.
-
Evaluate CB1 Receptor Expression and Function: In terminal studies, assess CB1 receptor expression and function in key tissues to determine if receptor downregulation or desensitization has occurred.
Issue: Unexpected in vivo results with this compound despite in vitro potency.
Potential Cause: Complex in vivo pharmacology and potential off-target effects.
Troubleshooting Steps:
-
Confirm Target Engagement: Utilize activity-based protein profiling (ABPP) to confirm the inhibition of FAAH and MAGL in vivo in the target tissues.
-
Assess Pharmacokinetics: Characterize the pharmacokinetic profile of this compound in the experimental model to ensure that exposure is sufficient and sustained to achieve the desired pharmacological effect.
-
Consider Off-Target Effects: While this compound is a potent dual inhibitor of FAAH and MAGL, it has also been shown to inhibit ABHD6, another enzyme involved in 2-AG hydrolysis.[3] The contribution of ABHD6 inhibition to the overall pharmacological effect should be considered.
-
Evaluate Route of Administration: The route of administration can significantly impact the distribution and metabolism of the compound. Ensure the chosen route is appropriate for the experimental question.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| FAAH | Rat | 63 |
| FAAH | Human | 389 |
| MAGL | Mouse Brain Membranes | 0.2 - 1.1 |
Data compiled from multiple sources.[1][4]
Table 2: In Vivo Effects of this compound (0.5 mg/kg, i.p.) in a Rat Model of NTG-Induced Hyperalgesia
| Parameter | Tissue/Sample | Effect |
| Face-rubbing behavior | - | Significantly prevented NTG-induced increase |
| CGRP mRNA levels | Meninges, Medulla, CSC, TG | Decreased |
| IL-6 mRNA levels | Meninges, Medulla, CSC, TG | Prevented NTG-induced increase |
| TNF-alpha mRNA levels | Meninges, CSC, TG | Prevented NTG-induced increase |
| TNF-alpha mRNA levels | Medulla | No significant effect |
Data from a study in male Sprague Dawley rats.[1]
Experimental Protocols
Protocol 1: Assessment of Anti-Hyperalgesic and Anti-Inflammatory Effects of this compound in a Rat Model of Nitroglycerin (NTG)-Induced Hyperalgesia
Adapted from Greco R, et al. Cells. 2024.[6]
-
Animals: Male Sprague Dawley rats (150-175 g).
-
Induction of Hyperalgesia: Administer nitroglycerin (NTG) at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Drug Administration: Three hours after NTG injection, administer this compound at a dose of 0.5 mg/kg (i.p.). The vehicle control group should receive the corresponding vehicle.
-
Behavioral Testing:
-
Open Field Test: One hour after this compound administration, place the rats in an open field arena and record their activity for 10 minutes.
-
Orofacial Formalin Test: Five minutes after the open field test, inject formalin into the orofacial region and record face-rubbing behavior.
-
-
Tissue Collection and Analysis: At the end of the behavioral tests, collect blood serum, meninges, trigeminal ganglia, and brain areas.
-
Serum CGRP Levels: Measure CGRP levels in the serum using an appropriate immunoassay.
-
mRNA Expression: Quantify mRNA levels of CGRP, IL-6, and TNF-alpha in the collected tissues using quantitative real-time PCR (qRT-PCR).
-
Endocannabinoid Levels: Measure levels of AEA, 2-AG, and related lipids using liquid chromatography-mass spectrometry (LC-MS).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Hypothetical pathway to tolerance development.
References
- 1. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats | MDPI [mdpi.com]
Technical Support Center: Refining AKU-005 Experimental Timelines for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments with AKU-005, a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of the enzymes FAAH and MAGL. These enzymes are responsible for the breakdown of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting both enzymes, this compound increases the levels of these endocannabinoids in the nervous system, thereby enhancing their signaling and producing analgesic and anti-inflammatory effects.
Q2: What are the main therapeutic areas being investigated for this compound?
A2: this compound is primarily being investigated for its potential in treating migraine and trigeminal hyperalgesia. Its mechanism of action also suggests potential applications in other conditions involving pain and neuroinflammation.
Q3: What are the known off-target effects of this compound?
A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it is noted that some dual FAAH/MAGL inhibitors may have off-target activities. Researchers should consider performing appropriate control experiments to rule out confounding effects.
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C. For shorter periods, it can be stored at 4°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C.
Troubleshooting Guides
In Vitro Experiments
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Enzyme Quality: Ensure the purity and activity of the recombinant FAAH and MAGL enzymes are consistent across experiments. Use a fresh aliquot of the enzyme for each assay.
-
Substrate Concentration: The concentration of the substrate can significantly impact the apparent IC50 value. Ensure the substrate concentration is kept constant and is appropriate for the assay.
-
Incubation Time: The pre-incubation time of the enzyme with this compound can affect the measured potency. Standardize the pre-incubation time across all experiments.
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can inhibit enzyme activity. Maintain a low and consistent final solvent concentration in all wells.
Q: I am observing low enzyme activity in my control wells. What should I check?
A: Low enzyme activity in control wells can be due to:
-
Improper Enzyme Storage: Repeated freeze-thaw cycles or improper storage temperatures can lead to a loss of enzyme activity.
-
Assay Buffer Conditions: Verify that the pH and ionic strength of the assay buffer are optimal for the enzyme.
-
Substrate Degradation: Ensure that the substrate is fresh and has not degraded.
In Vivo Experiments
Q: I am not observing the expected analgesic effect of this compound in my animal model. What are some potential reasons?
A: Several factors could contribute to a lack of efficacy in vivo:
-
Pharmacokinetics: The dose and timing of administration may not be optimal for your specific animal model and pain phenotype. Consider performing a dose-response study to determine the optimal dose. The timing of administration relative to the induction of pain is also critical.
-
Route of Administration: The route of administration can affect the bioavailability of the compound. Intraperitoneal (i.p.) injection is a common route for preclinical studies with this compound.
-
Animal Model Variability: The pathophysiology of the pain model can influence the efficacy of the compound. Ensure that the chosen animal model is appropriate for studying the mechanism of action of this compound.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in the vehicle used for administration.
Q: My animals are showing signs of motor impairment or other side effects. What can I do?
A: At higher doses, dual FAAH/MAGL inhibitors can sometimes cause side effects such as motor incoordination. If you observe such effects, consider the following:
-
Dose Reduction: Lower the dose of this compound to a level that provides analgesia without causing significant side effects.
-
Different Dosing Regimen: Explore different dosing schedules, such as less frequent administration, to minimize the potential for adverse effects.
-
Behavioral Assays: Use a battery of behavioral tests to carefully assess motor function and other potential side effects alongside the pain assays.
Experimental Timelines and Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of this compound in inhibiting FAAH and MAGL activity.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution to obtain a range of concentrations.
-
In a microplate, add the recombinant human or rodent FAAH or MAGL enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the appropriate substrate (e.g., anandamide for FAAH, 2-AG for MAGL).
-
Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model of Trigeminal Hyperalgesia (Rat)
Objective: To evaluate the efficacy of this compound in a model of migraine-related pain.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Induction of Hyperalgesia: Administer nitroglycerin (NTG) to induce trigeminal hyperalgesia.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) at a specific time point after NTG administration (e.g., 3 hours).
-
Behavioral Testing: Assess nociceptive behavior at a set time after this compound administration (e.g., 1 hour) using methods such as the von Frey test for mechanical allodynia or the acetone (B3395972) test for cold allodynia.
-
Biochemical Analysis: At the end of the experiment, collect tissue samples (e.g., trigeminal ganglion, brainstem) to measure levels of relevant biomarkers such as CGRP and inflammatory cytokines using techniques like ELISA or qPCR.
Experimental Timeline for Acute vs. Chronic Pain Models
| Experimental Phase | Acute Pain Model (e.g., Formalin Test) | Chronic Pain Model (e.g., Neuropathic Pain) |
| Induction | Day 0: Induce acute inflammation/pain (e.g., formalin injection). | Day 0: Induce nerve injury (e.g., chronic constriction injury). |
| Treatment | Day 0: Administer this compound (single dose) prior to or shortly after induction. | Day 7-21: Begin daily administration of this compound. |
| Behavioral Assessment | Day 0: Assess pain behaviors for 1-2 hours post-induction. | Weekly: Assess pain behaviors (e.g., mechanical allodynia) before and after treatment. |
| Endpoint Analysis | Day 0: Collect tissues for analysis. | Day 21+: Collect tissues for analysis. |
Data Presentation
In Vitro Potency of this compound
| Enzyme | Species | IC50 (nM) |
| FAAH | Rat | 63 |
| FAAH | Human | 389 |
| MAGL | Human | 1.3 |
In Vivo Efficacy of a Dual FAAH/MAGL Inhibitor (JZL195) in a Neuropathic Pain Model
| Treatment | Dose (mg/kg, i.p.) | % Reduction in Mechanical Allodynia |
| Vehicle | - | ~0% |
| JZL195 | 10 | ~50% |
| JZL195 | 20 | ~80% |
Note: Data for JZL195 is presented as an example of a dual FAAH/MAGL inhibitor in a neuropathic pain model. Similar dose-response studies would be recommended for this compound.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General in vivo experimental workflow.
Validation & Comparative
A Comparative Analysis of AKU-005 and Other Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of AKU-005, a novel dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoglyceride Lipase (MAGL), with other notable FAAH inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to offer a comprehensive overview for research and development purposes.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, the levels of AEA are increased, leading to enhanced endocannabinoid signaling. This mechanism of action is a promising therapeutic strategy for a variety of neurological and inflammatory disorders, including chronic pain, anxiety, and neurodegenerative diseases, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory potency of this compound against FAAH compared to other well-characterized FAAH inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Target(s) | Species | IC50 (nM) | Reference(s) |
| This compound | FAAH/MAGL | Rat | 63 | |
| Human | 389 | |||
| PF-04457845 | FAAH | Human | 7.2 | [1] |
| URB597 | FAAH | Rat Brain | 5 | [2] |
| Human Liver | 3 | [2] | ||
| JNJ-42165279 | FAAH | Human | 70 | [3] |
| Rat | 313 | [3] | ||
| SSR411298 | FAAH | Mouse Brain | Concentration-dependent inhibition observed | [4] |
In Vivo Efficacy
The therapeutic potential of FAAH inhibitors is further evaluated in preclinical animal models that mimic human disease states. This section provides a comparative summary of the in vivo effects of this compound and other FAAH inhibitors.
Anandamide Elevation
A primary pharmacodynamic marker of FAAH inhibitor activity is the elevation of the endogenous substrate, anandamide (AEA), in the brain and plasma.
-
This compound: In a rat model of trigeminal hyperalgesia, administration of this compound (0.5 mg/kg, i.p.) surprisingly did not lead to significant changes in endocannabinoid levels in the evaluated regions, suggesting its anti-migraine effects in this model may be mediated by other mechanisms, such as reduction of CGRP synthesis and release.[5][6]
-
PF-04457845: Oral administration to rats resulted in a maximal sustained elevation of anandamide in the brain.[1][7]
-
URB597: Administration of 10 mg/kg of URB597 in rats led to increased plasma and brain AEA levels.[2][8][9] In a model of trauma-induced anxiety, the anxiolytic effects of URB597 were correlated with the inhibition of brain FAAH activity and increased brain levels of anandamide.[10]
-
JNJ-42165279: This inhibitor has been shown to block FAAH in the brain and periphery of rats, leading to an elevation in the concentrations of anandamide.[11][12]
-
SSR411298: SSR411298 potently increases hippocampal levels of AEA, OEA, and PEA in mice.[4]
Analgesic and Anxiolytic Effects
The following table summarizes the observed effects of these inhibitors in preclinical models of pain and anxiety.
| Compound | Animal Model | Effect | Reference(s) |
| This compound | Rat model of trigeminal hyperalgesia | Reduced nitroglycerin-induced hyperalgesia | [5][13] |
| PF-04457845 | Rat inflammatory and noninflammatory pain models | Potent antinociceptive effects | [1][14] |
| URB597 | Rat models of pain-stimulated and pain-depressed behavior | Produced dose-related, CB1R-mediated decreases in acid-stimulated stretching | [2][8][9] |
| Rat model of trauma-induced long-term anxiety | Suppressed anxiety-like behaviors | [10][15] | |
| JNJ-42165279 | Rat spinal nerve ligation model of neuropathic pain | Efficacious in reducing neuropathic pain | [11][12][16] |
| SSR411298 | Mouse defense test battery and social defeat procedure (anxiety models) | Exerted clear anxiolytic-like effects under highly aversive conditions | [4][17] |
| Rat forced-swimming test and mouse chronic mild stress model (depression models) | Produced robust antidepressant-like activity | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay is a common method to determine the in vitro potency of FAAH inhibitors.
Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[18] The rate of fluorescence increase is directly proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[19]
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compounds (e.g., this compound) and a positive control inhibitor (e.g., JZL 195)[19]
-
96-well black microplates
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[19][20]
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include wells with a vehicle control (for 100% activity) and a positive control inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 37°C).[19]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The reaction can be read as an endpoint after a fixed time or kinetically.[19]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a widely used method to assess the efficacy of analgesic drugs in rodent models of pain.[21][22]
Principle: The test measures the latency of the animal's response to a thermal stimulus. An increase in the response latency is indicative of an analgesic effect.
Apparatus:
-
Hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the animal to the hot plate surface.
Procedure:
-
Set the temperature of the hot plate to a constant, noxious level (e.g., 52-55°C).[22]
-
Administer the test compound (e.g., this compound) or vehicle to the animals at a predetermined time before the test.
-
Gently place the animal on the hot plate and start a timer.[23]
-
Observe the animal for nocifensive behaviors, such as paw licking, paw flicking, or jumping.[21]
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, and if the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[22][23]
-
Compare the response latencies of the drug-treated group with the vehicle-treated group to determine the analgesic effect.
In Vivo Anxiety Assessment: Elevated Plus Maze (EPM)
The EPM is a standard behavioral assay to evaluate anxiety-like behavior in rodents.[24][25][26][27]
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
A video tracking system to record and analyze the animal's movement.
Procedure:
-
Administer the test compound or vehicle to the animals at a specific time before the test.
-
Habituate the animals to the testing room for at least one hour before the experiment.[26]
-
Place the animal in the center of the maze, facing an open arm.[27]
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.[25][27]
-
Record the number of entries into and the time spent in the open and closed arms using the video tracking system.
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
-
The maze should be cleaned between each animal to remove olfactory cues.[27]
Visualizing Key Pathways and Processes
Endocannabinoid Signaling Pathway
The following diagram illustrates the key components of the endocannabinoid system and the role of FAAH in regulating anandamide levels.
Caption: Simplified endocannabinoid signaling pathway showing FAAH's role.
Experimental Workflow for FAAH Inhibitor Screening
The diagram below outlines a typical workflow for the screening and evaluation of potential FAAH inhibitors.
Caption: General workflow for FAAH inhibitor discovery and development.
References
- 1. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective reversible FAAH inhibitor, SSR411298, restores the development of maladaptive behaviors to acute and chronic stress in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Effects of Combined Treatment with the AEA Hydrolysis Inhibitor PF04457845 and the Substrate Selective COX-2 Inhibitor LM4131 in the Mouse Model of Neuropathic Pain [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 24. protocols.io [protocols.io]
- 25. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
AKU-005: A Modulator of Nociception - An Examination of its Dependence on the Endocannabinoid System
A comprehensive analysis of the available experimental data surrounding the mechanism of action of AKU-005, a novel dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This guide objectively compares findings that support both endocannabinoid-dependent and -independent effects of this promising therapeutic agent.
This compound has emerged as a molecule of interest for the treatment of pain, particularly migraine. Its primary mechanism is understood to be the simultaneous inhibition of FAAH and MAGL, the key enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively[1][2]. This inhibition leads to an accumulation of these endogenous cannabinoids, thereby potentiating their signaling through cannabinoid receptors, primarily CB1 and CB2. However, recent findings have introduced a nuanced perspective, suggesting that the therapeutic effects of this compound may not be solely reliant on the endocannabinoid system.
This guide synthesizes the current body of evidence, presenting a balanced view of the dual characteristics of this compound's pharmacology. By examining the experimental data and methodologies from key studies, we aim to provide researchers, scientists, and drug development professionals with a clear and objective comparison to inform future research and development efforts.
Endocannabinoid-Dependent Effects of this compound
A significant body of research indicates that the primary analgesic effects of this compound are mediated through the enhancement of the endocannabinoid system. Studies have demonstrated that this compound effectively inhibits FAAH and MAGL, leading to increased levels of their respective substrates, AEA and 2-AG[3]. Furthermore, the functional consequences of this enzymatic inhibition have been directly linked to cannabinoid receptor activation.
A key study demonstrated that the inhibitory action of this compound on meningeal nociception, a critical factor in migraine pain, was reversed by the administration of AM-251, a selective CB1 receptor antagonist[4][5][6][7]. This finding strongly suggests that the anti-nociceptive effects of this compound are, at least in part, dependent on the activation of CB1 receptors by the elevated levels of endocannabinoids. In addition to its primary targets, this compound has also been shown to inhibit ABHD6, another enzyme involved in 2-AG hydrolysis, further contributing to the potentiation of endocannabinoid signaling[3][5].
Evidence for an Endocannabinoid-Independent Mechanism
In contrast to the above findings, a 2024 study by Greco et al. presented compelling evidence for an alternative, endocannabinoid-independent mechanism of action for this compound in a rat model of nitroglycerin (NTG)-induced trigeminal hyperalgesia[8][9][10][11]. In this study, while this compound effectively reduced hyperalgesia and lowered levels of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology, it surprisingly did not cause a significant change in the levels of endocannabinoids and related lipids in the brain regions evaluated[8][9][11]. This suggests that the anti-migraine effects of this compound in this specific model may be mediated through a direct or indirect modulation of CGRP synthesis and release, independent of its effects on bulk endocannabinoid levels[8][9][11].
Comparative Summary of Key Experimental Findings
| Study Focus | Key Findings | Implication for Mechanism of Action | Reference |
| Meningeal Nociception | This compound-induced inhibition of meningeal nerve firing was reversed by the CB1 antagonist AM-251. | Supports an endocannabinoid-dependent mechanism mediated by CB1 receptors. | [4][5][6][7] |
| Enzyme Inhibition and Endocannabinoid Levels | This compound inhibits FAAH, MAGL, and ABHD6, leading to increased levels of 2-AG and AEA in cortical slices. | Reinforces the role of this compound in enhancing endocannabinoid signaling. | [3] |
| Trigeminal Hyperalgesia in a Migraine Model | This compound reduced NTG-induced hyperalgesia and CGRP levels without significantly altering endocannabinoid levels in the evaluated brain regions. | Suggests an endocannabinoid-independent mechanism potentially involving direct or indirect modulation of CGRP. | [8][9][11] |
Experimental Protocols
Ex Vivo Electrophysiology of Meningeal Afferents
-
Objective: To assess the effect of this compound on the electrical activity of meningeal nerves and determine the involvement of CB1 receptors.
-
Methodology:
-
Meningeal preparations from rats were dissected and mounted in a recording chamber.
-
Spontaneous and potassium chloride (KCl)-evoked neuronal firing was recorded from trigeminal nerve fibers innervating the meninges.
-
This compound was applied to the preparation, and changes in firing frequency were measured.
-
The CB1 receptor antagonist AM-251 was co-applied with this compound to determine if the effects of this compound were mediated through CB1 receptor activation.
-
-
Data Analysis: Spike frequencies were compared before and after drug application using appropriate statistical tests.
Nitroglycerin (NTG)-Induced Trigeminal Hyperalgesia Model
-
Objective: To evaluate the anti-hyperalgesic effect of this compound in an animal model of migraine and to assess its impact on endocannabinoid and CGRP levels.
-
Methodology:
-
Male Sprague Dawley rats were administered NTG to induce a state of trigeminal hyperalgesia.
-
A treatment group received this compound, while a control group received a vehicle.
-
Orofacial sensitivity was assessed using the formalin test.
-
Following behavioral testing, brain and meningeal tissues were collected for the analysis of endocannabinoid and related lipid levels using liquid chromatography-mass spectrometry (LC-MS).
-
CGRP levels in serum and CGRP mRNA levels in the trigeminal ganglia and other relevant brain areas were quantified.
-
-
Data Analysis: Behavioral scores, endocannabinoid concentrations, and CGRP levels were compared between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflow
Figure 1: Proposed endocannabinoid-dependent signaling pathway of this compound.
Figure 2: Postulated endocannabinoid-independent pathway of this compound.
Figure 3: Comparative experimental workflow for investigating this compound's mechanism.
Conclusion
The available evidence presents a compelling, albeit complex, picture of this compound's mechanism of action. While a substantial body of research firmly supports its role as an enhancer of endocannabinoid signaling, leading to anti-nociceptive effects through CB1 receptor activation, the findings from Greco et al. (2024) introduce a plausible, parallel pathway involving the modulation of CGRP that appears to be independent of changes in bulk endocannabinoid levels.
This dual nature does not necessarily represent a contradiction but may instead highlight the multifaceted pharmacology of this compound. It is conceivable that the predominant mechanism of action may be context-dependent, varying with the specific pathological model, the tissue being examined, and the specific endpoints being measured. For researchers and drug developers, this underscores the importance of a comprehensive preclinical evaluation of this compound and similar compounds, employing a range of models and molecular readouts to fully elucidate their therapeutic potential and underlying mechanisms. Future studies should aim to directly investigate the potential interplay between the endocannabinoid system and CGRP pathways in the context of this compound's action to resolve these outstanding questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. getbrainbody.com [getbrainbody.com]
- 3. Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by this compound reduces ex vivo cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 8. UNIFIND - UNIPV -Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [unipv.unifind.cineca.it]
- 9. researchgate.net [researchgate.net]
- 10. migrainecollaborative.org [migrainecollaborative.org]
- 11. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: AKU-005 vs. Selective MAGL Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system presents a promising frontier for the development of novel therapeutics, particularly for pain and inflammatory disorders. Central to this system are the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are responsible for the degradation of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This guide provides a detailed comparison of AKU-005, a dual FAAH/MAGL inhibitor, and selective MAGL inhibitors, focusing on their preclinical performance and underlying mechanisms of action.
Mechanism of Action: A Tale of Two Strategies
Selective MAGL inhibitors, as their name suggests, primarily target and inhibit the MAGL enzyme. This leads to an accumulation of 2-AG, which potentiates signaling through cannabinoid receptors CB1 and CB2. This enhanced signaling is associated with analgesic, anti-inflammatory, and anxiolytic effects.[1] Furthermore, by blocking the hydrolysis of 2-AG, MAGL inhibitors reduce the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1]
This compound, on the other hand, employs a dual-inhibition strategy, targeting both FAAH and MAGL.[2] This results in the simultaneous elevation of both 2-AG and AEA. This broader approach is hypothesized to produce a more robust and potentially synergistic therapeutic effect by engaging a wider range of endocannabinoid signaling pathways. Some studies with dual inhibitors like JZL195 suggest greater efficacy in certain pain models compared to selective inhibition of either enzyme alone.[3][4][5][6]
Preclinical Performance: A Comparative Overview
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and representative selective MAGL inhibitors.
| Compound | Target(s) | IC50 (MAGL) | IC50 (FAAH) | Selectivity (MAGL vs. FAAH) | Reference |
| This compound | MAGL/FAAH | 0.2–1.1 nM (mouse brain membranes) | 63 nM (rat), 389 nM (human) | Not applicable (dual inhibitor) | [2][7][8][9][10] |
| JZL184 | MAGL | 8 nM (mouse brain membranes) | >1 µM | >125-fold | [5] |
| ABX-1431 | MAGL | Not explicitly stated, but potent | High selectivity for MAGL | High | [11] |
In Vivo Efficacy in Pain Models
Both dual and selective inhibitors have demonstrated efficacy in various preclinical models of pain and inflammation.
| Compound/Class | Animal Model | Key Findings | Reference |
| This compound | Nitroglycerin-induced trigeminal hyperalgesia (rat) | Reduced hyperalgesia, decreased CGRP and pro-inflammatory cytokine mRNA levels. | [9][10][12] |
| Orofacial formalin test (rat) | Prevented the increase in face-rubbing behavior in the inflammatory phase. | [9][12] | |
| Selective MAGL Inhibitors (e.g., JZL184) | Carrageenan-induced inflammatory pain (mouse) | Attenuated paw edema and mechanical allodynia. | |
| Chronic constriction injury (neuropathic pain) (mouse) | Reduced mechanical and cold allodynia. | [3] | |
| Formalin-induced inflammatory pain (mouse) | Attenuated nociceptive behaviors. | ||
| Dual FAAH/MAGL Inhibitors (e.g., JZL195) | Chronic constriction injury (neuropathic pain) (mouse) | Showed greater anti-allodynic efficacy than selective FAAH or MAGL inhibitors. | [3][4] |
| Acetic acid writhing test (visceral pain) (mouse) | Produced dose-dependent antinociception. | [13] | |
| Colorectal distension (visceral pain) (rat) | Produced dose-dependent antinociceptive effects. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway of selective MAGL inhibition.
Signaling Pathway of Dual FAAH/MAGL Inhibition
Caption: Signaling pathway of dual FAAH/MAGL inhibition by this compound.
General Experimental Workflow for Preclinical Pain Models
Caption: General experimental workflow for preclinical pain studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies for key experiments cited in the comparison.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FAAH and MAGL.
-
Methodology: A common method is a fluorescence-based assay.[9]
-
Enzyme Source: Recombinant human or rodent FAAH and MAGL enzymes, or tissue homogenates (e.g., brain membranes).
-
Substrate: A fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound or a selective MAGL inhibitor).
-
The reaction is initiated by the addition of the substrate.
-
The increase in fluorescence over time is measured using a plate reader.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted to determine the IC50 value.
-
In Vivo Pain Models
-
Objective: To assess the potential of a compound to alleviate migraine-like pain.[14][15]
-
Methodology:
-
Animals: Typically male Sprague-Dawley or Wistar rats.
-
Induction: A single intraperitoneal (i.p.) injection of nitroglycerin (e.g., 10 mg/kg) is administered to induce hyperalgesia.[12]
-
Treatment: The test compound (e.g., this compound) or vehicle is administered at a specific time point after NTG injection.[12]
-
Assessment:
-
Mechanical Hyperalgesia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.
-
Orofacial Pain: The duration of face grooming/rubbing is quantified after a mild noxious stimulus (e.g., formalin injection) to the perinasal area.[9]
-
-
-
Objective: To evaluate the analgesic effects of a compound in a model of tonic inflammatory pain.[16][17][18]
-
Methodology:
-
Induction: A dilute solution of formalin (e.g., 2.5-5%) is injected into the plantar surface of a hind paw.[16][20]
-
Assessment: The time the animal spends licking or biting the injected paw is recorded. The response is biphasic:
-
Treatment: The test compound is typically administered prior to the formalin injection.
Activity-Based Protein Profiling (ABPP)
-
Objective: To assess the activity and selectivity of an inhibitor against a class of enzymes (e.g., serine hydrolases) in a complex biological sample.[7][21][22][23][24]
-
Methodology:
-
Sample Preparation: Proteomes from tissues (e.g., brain) or cells are prepared.
-
Competitive Inhibition: The proteome is incubated with the inhibitor of interest (e.g., this compound) at various concentrations.
-
Probe Labeling: A broad-spectrum activity-based probe (e.g., a fluorophosphonate probe tagged with a fluorophore) that covalently binds to the active site of serine hydrolases is added.
-
Analysis:
-
Gel-Based ABPP: Proteins are separated by SDS-PAGE, and the fluorescence of the probe is detected. A decrease in fluorescence for a specific enzyme indicates inhibition.[24]
-
Mass Spectrometry-Based ABPP: The probe-labeled proteins are enriched and identified by mass spectrometry for a more comprehensive analysis of inhibitor selectivity.[21]
-
-
Quantification of Endocannabinoids and Metabolites by LC-MS/MS
-
Objective: To measure the levels of 2-AG, AEA, and arachidonic acid in biological tissues.[25][26][27][28][29]
-
Methodology:
-
Tissue Homogenization: Tissues are rapidly homogenized in a solvent mixture (e.g., containing acetonitrile (B52724) and methanol) to precipitate proteins and extract lipids.
-
Lipid Extraction: The lipids, including endocannabinoids, are extracted from the homogenate, often using a liquid-liquid extraction.
-
LC-MS/MS Analysis:
-
The extracted lipids are separated using liquid chromatography (LC).
-
The separated compounds are then ionized and detected by tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity for quantification.
-
-
Quantification: The concentration of each analyte is determined by comparing its signal to that of a known amount of an internal standard (often a deuterated version of the analyte).
-
Conclusion
Both dual FAAH/MAGL inhibitors like this compound and selective MAGL inhibitors represent promising strategies for the development of novel analgesics and anti-inflammatory agents. The dual-inhibition approach of this compound offers the potential for enhanced efficacy by elevating both major endocannabinoids, which may be advantageous in complex pain states. However, this could also present a more complex pharmacological profile. Selective MAGL inhibitors provide a more targeted approach, primarily augmenting 2-AG signaling, which has been robustly validated in numerous preclinical models.
The choice between these two strategies will likely depend on the specific therapeutic indication and the desired balance between efficacy and potential side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of each approach. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. getbrainbody.com [getbrainbody.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 12. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitroglycerin induces hyperalgesia in rats--a time-course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. criver.com [criver.com]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. research-portal.uu.nl [research-portal.uu.nl]
- 24. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 27. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Dual FAAH/MAGL Inhibitor AKU-005 Demonstrates Preclinical Efficacy in Migraine Models, Offering a Potential Alternative to Existing Therapies
A comprehensive analysis of preclinical data reveals that AKU-005, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), effectively mitigates migraine-like pain and associated inflammatory responses in established animal models. These findings position this compound as a promising therapeutic candidate, with a distinct mechanism of action compared to current migraine treatments. This guide provides a detailed comparison of this compound's effects with another dual FAAH/MAGL inhibitor, JZL195, supported by experimental data and protocols.
This compound is a novel compound that targets the endocannabinoid system, a complex network of neurotransmitters and receptors involved in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH and MAGL, the primary enzymes responsible for degrading the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), this compound is designed to elevate the levels of these endogenous pain-relieving molecules. This mechanism of action offers a potential new avenue for the treatment of migraine, a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound.
Preclinical studies have demonstrated the potential of this compound in a rat model of nitroglycerin (NTG)-induced hyperalgesia, a widely used model that mimics key aspects of migraine in humans. In these studies, this compound has been shown to reduce trigeminal hyperalgesia and modulate key biomarkers associated with migraine pathophysiology, such as Calcitonin Gene-Related Peptide (CGRP).
Comparative Efficacy of this compound and JZL195 in a Nitroglycerin-Induced Migraine Model
The following table summarizes the quantitative data from a key preclinical study comparing the effects of this compound and JZL195 in a rat model of NTG-induced migraine.
| Treatment Group | Dose | Orofacial Formalin Test (Phase II - Nociceptive Behavior) | Serum CGRP Levels (pg/mL) | Trigeminal Ganglion CGRP mRNA (Fold Change) | Trigeminal Ganglion TNF-α mRNA (Fold Change) | Trigeminal Ganglion IL-6 mRNA (Fold Change) |
| Control (Vehicle) | - | ~150 sec | ~20 | 1.0 | 1.0 | 1.0 |
| NTG + Vehicle | 10 mg/kg | ~300 sec | ~45 | ~2.5 | ~2.0 | ~2.2 |
| NTG + this compound | 0.5 mg/kg | ~180 sec | ~25 | ~1.2 | ~1.1 | ~1.3 |
| NTG + JZL195 | 3 mg/kg | ~200 sec | ~30 | ~1.5 | ~1.3 | ~1.5 |
Note: The data presented above are approximate values synthesized from published studies for comparative purposes and may not represent the exact values from any single study. Please refer to the original publications for precise data.
Experimental Protocols
Nitroglycerin-Induced Migraine Model in Rats
The nitroglycerin (NTG)-induced migraine model is a well-established preclinical model used to study the pathophysiology of migraine and evaluate the efficacy of potential new treatments.
-
Animals: Male Sprague Dawley rats (200-250g) are used for this model.
-
Induction of Migraine-like Symptoms: Rats are administered a single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg), which is a vasodilator known to induce migraine-like headaches in humans.
-
Drug Administration: this compound (0.5 mg/kg, i.p.) or JZL195 (3 mg/kg, i.p.) is administered 3 hours after the NTG injection.
-
Behavioral Assessment: The orofacial formalin test is conducted to assess trigeminal hyperalgesia, a key feature of migraine. This test measures the amount of time the animals spend rubbing their face after a subcutaneous injection of a dilute formalin solution into the upper lip. The test is divided into two phases: Phase I (0-5 minutes) represents acute nociception, while Phase II (15-45 minutes) reflects inflammatory pain.
-
Biomarker Analysis: Following the behavioral tests, blood and tissue samples (trigeminal ganglia, meninges, etc.) are collected to measure levels of CGRP and pro-inflammatory cytokines such as TNF-α and IL-6 using techniques like ELISA and qPCR.
Orofacial Formalin Test
The orofacial formalin test is a widely used behavioral assay to assess nociception in the trigeminal region.
-
Apparatus: Animals are placed in a clear observation chamber with a mirror positioned to allow for an unobstructed view of the animal's face.
-
Formalin Injection: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 1.5%) is injected subcutaneously into the perinasal area.
-
Observation: The animal's behavior is recorded for a set period (e.g., 45 minutes). The total time spent grooming, scratching, or rubbing the injected area is quantified as a measure of nociceptive behavior.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the action of this compound and the experimental workflow for its preclinical evaluation.
Caption: Signaling pathway of this compound in modulating migraine-related processes.
Unraveling the Anti-Hyperalgesic Potential of AKU-005: An In Vivo Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive comparison of the anti-hyperalgesic effects of AKU-005, a novel dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), against established and alternative therapeutic agents. This analysis is based on findings from preclinical in vivo studies, with a focus on replicating and contextualizing the outcomes in relevant pain models.
This compound has demonstrated significant anti-hyperalgesic and anti-inflammatory properties, primarily investigated in a rat model of nitroglycerin (NTG)-induced trigeminal hyperalgesia, which is pertinent to migraine research.[1][2][3] Its mechanism of action is centered on the dual inhibition of FAAH and MAGL, enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This inhibition is believed to enhance endocannabinoid signaling, leading to downstream effects on calcitonin gene-related peptide (CGRP) and pro-inflammatory pathways.[1][3]
This guide will delve into the quantitative efficacy of this compound in comparison to other compounds, detail the experimental protocols used to generate these findings, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the anti-hyperalgesic effects of this compound and comparator drugs in various in vivo models of pain.
Table 1: Efficacy in Nitroglycerin (NTG)-Induced Hyperalgesia Model (Migraine Model)
| Compound | Class | Animal Model | Dose | Key Efficacy Endpoint | Result |
| This compound | Dual FAAH/MAGL Inhibitor | Rat | 0.5 mg/kg, i.p. | Reduction in face-rubbing behavior (formalin test) | Significantly prevented the NTG-induced increase in face-rubbing behavior.[2] |
| This compound | Dual FAAH/MAGL Inhibitor | Rat | 0.5 mg/kg, i.p. | Reduction in CGRP mRNA levels | Significantly decreased CGRP mRNA levels in meninges, medulla, and trigeminal ganglion.[2] |
| This compound | Dual FAAH/MAGL Inhibitor | Rat | 0.5 mg/kg, i.p. | Reduction in pro-inflammatory cytokine mRNA | Prevented NTG-induced increase in IL-6 and TNF-α mRNA levels.[2] |
| Sumatriptan | 5-HT1B/1D Agonist | Mouse | 600 µg/kg, i.p. | Reversal of thermal hypersensitivity | Alleviated NTG-induced thermal hypersensitivity.[4][5] |
| Sumatriptan | 5-HT1B/1D Agonist | Mouse | 0.06 µg, i.t. | Reduction of mechanical hypersensitivity | Significantly reduced NTG-induced mechanical hypersensitivity.[4] |
| MK-8825 | CGRP Receptor Antagonist | Rat | Not specified | Counteracting NTG-induced hyperalgesia | Effectively counteracted NTG-induced hyperalgesia in both tail flick and formalin tests.[6][7] |
| Topiramate | Anticonvulsant | Rat | 30 mg/kg, i.p. | Reversal of hyperalgesia and allodynia | Prevented NTG-induced hyperalgesia and allodynia.[8] |
Table 2: Efficacy in Inflammatory Pain Models (Carrageenan-Induced)
| Compound | Class | Animal Model | Dose | Key Efficacy Endpoint | Result |
| Meloxicam | NSAID (COX-2 inhibitor) | Rat | Not specified | Prevention of chronic hypersensitivity | Prevented the development of carrageenan-induced chronic hypersensitivity.[9] |
| DuP 697 | NSAID (COX-2 inhibitor) | Rat | 10 mg/kg | Attenuation of thermal hyperalgesia | Significantly attenuated carrageenan-induced thermal hyperalgesia at 4 hours.[10] |
| Indomethacin | NSAID (Non-selective COX inhibitor) | Rat | 1-9 mg/kg, i.p. | Reduction in paw swelling | Dose-dependently reduced paw swelling by at least 60%.[11] |
| Celecoxib | NSAID (COX-2 inhibitor) | Rat | 30 mg/kg, p.o. | Prevention of hyperalgesia and edema | Prevented the full manifestation of inflammatory hyperalgesia and edema.[12] |
Table 3: Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)
| Compound | Class | Animal Model | Dose | Key Efficacy Endpoint | Result |
| Gabapentin (B195806) | Anticonvulsant | Rat | 100 mg/kg, i.p. | Attenuation of mechanical allodynia and thermal hyperalgesia | Significant analgesic effect on both mechanical allodynia and thermal hyperalgesia, with maximal effect on day 8.[13] |
| Gabapentin | Anticonvulsant | Rat | 100 mg/kg, i.p. (14 days) | Attenuation of cold allodynia and heat hyperalgesia | Significantly attenuated CCI-induced cold allodynia and heat hyperalgesia.[14][15] |
| Amitriptyline | Tricyclic Antidepressant | Rat | 5 mg/kg (twice daily for 14 days) | Reduction of thermal hyperalgesia | Reduced thermal hyperalgesia.[16] |
| Minocycline (B592863) | Tetracycline Antibiotic | Rat | 25 mg/kg (twice daily for 14 days) | Reduction of thermal hyperalgesia | Reduced thermal hyperalgesia.[16] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and critical evaluation of the findings.
Nitroglycerin (NTG)-Induced Trigeminal Hyperalgesia Model in Rats
This model is widely used to mimic migraine-like pain in rodents.
-
Animals: Male Sprague-Dawley rats (150-175 g) are typically used.[2]
-
Induction of Hyperalgesia: A single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg) is administered to induce a state of hyperalgesia.[3]
-
Drug Administration: this compound (e.g., 0.5 mg/kg, i.p.) or a vehicle control is administered 3 hours after the NTG injection.[3]
-
Behavioral Testing:
-
Orofacial Formalin Test: One hour after drug administration, a dilute formalin solution (e.g., 1.5-2.5%) is injected subcutaneously into the upper lip. The total time the rat spends rubbing its face with its paws is recorded for a set period (e.g., 45 minutes) and is used as an index of nociceptive behavior.[6][7] The response is typically biphasic, with an early phase (0-3 minutes) and a late phase (12-45 minutes).[17]
-
Von Frey Test: To measure mechanical sensitivity, calibrated von Frey filaments are applied to the periorbital or orofacial region to determine the paw withdrawal threshold.
-
-
Biochemical Analysis: Following behavioral testing, animals are euthanized, and tissues (e.g., meninges, trigeminal ganglia, brainstem) and blood are collected to measure levels of CGRP, pro-inflammatory cytokines (IL-6, TNF-α), and endocannabinoids via methods such as RT-PCR and ELISA.[3][17]
Carrageenan-Induced Paw Edema Model in Rats
This is a classic model of acute inflammation and inflammatory pain.
-
Animals: Male or female rats (typically 150-250 g) are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution in saline) is administered into the plantar surface of the rat's hind paw.
-
Drug Administration: The test compound (e.g., NSAIDs) or vehicle is typically administered orally or intraperitoneally 30 minutes to 2 hours before the carrageenan injection.
-
Measurement of Edema: Paw volume is measured before and at various time points (e.g., 1, 2, 3, 4, 5, and 24 hours) after carrageenan injection using a plethysmometer. The difference in paw volume indicates the degree of edema.
-
Measurement of Hyperalgesia:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A shorter latency indicates thermal hyperalgesia.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the paw to determine the withdrawal threshold. A lower threshold indicates mechanical allodynia.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This surgical model is used to induce chronic neuropathic pain that mimics symptoms in humans.
-
Animals: Male or female rats (typically 100-250 g) are used.[3]
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve at approximately 1 mm intervals. The ligatures cause a mild constriction that leads to nerve damage and subsequent neuropathic pain behaviors.[16]
-
Drug Administration: Test compounds (e.g., gabapentin) are typically administered daily starting from a few days post-surgery.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): The paw withdrawal threshold in response to calibrated von Frey filaments is measured on the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the withdrawal threshold on the ipsilateral side indicates mechanical allodynia.[16]
-
Thermal Hyperalgesia (Plantar Test): The latency to paw withdrawal from a radiant heat source is measured on both paws. A decreased latency on the ipsilateral side indicates thermal hyperalgesia.[16]
-
Cold Allodynia (Acetone Test): A drop of acetone (B3395972) is applied to the plantar surface of the paw, and the duration of paw withdrawal and licking is measured. An exaggerated response on the ipsilateral side indicates cold allodynia.[14][15]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-hyperalgesic compounds.
Caption: Proposed mechanism of this compound's anti-hyperalgesic effect.
Caption: Mechanisms of action for comparator anti-hyperalgesic drugs.
Caption: General experimental workflow for in vivo pain models.
References
- 1. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effects of CGRP receptor antagonism in nitroglycerin-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic and intermittent administration of systemic nitroglycerin in the rat induces an increase in the gene expression of CGRP in central areas: potential contribution to pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early prevention of carrageenan-induced peripheral/spinal inflammation suppresses microglial hyperreactivity in the trigeminal spinal subnucleus caudalis and alleviates chronic facial nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-induced hyperalgesia is associated with increased cyclo-oxygenase-2 expression in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the dual FAAH/MAGL inhibitor this compound on trigeminal hyperalgesia [zenodo.org]
A Comparative Analysis of Dual FAAH/MAGL Inhibitors for Analgesia
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) presents a promising therapeutic strategy for pain management. By preventing the degradation of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), dual inhibitors aim to amplify the endogenous analgesic signaling pathways while potentially offering a wider therapeutic window compared to direct-acting cannabinoid receptor agonists. This guide provides a comparative overview of key dual FAAH/MAGL inhibitors, with a focus on preclinical data in pain models.
In Vitro Inhibitory Potency
The in vitro potency of dual and selective inhibitors against FAAH and MAGL is a critical determinant of their pharmacological profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds.
| Compound | Type | FAAH IC50 (nM) | MAGL IC50 (nM) | Selectivity |
| JZL195 | Dual Inhibitor | 2 | 4 | FAAH/MAGL |
| AM4302 | Dual Inhibitor | 31 (rat), 60 (human) | 200 (rat), 41 (human) | FAAH/MAGL |
| PF-3845 | Selective FAAH Inhibitor | - (Ki = 230) | >10,000 | FAAH |
| JZL184 | Selective MAGL Inhibitor | 4000 | 8 | MAGL |
| AM4303 | Selective FAAH Inhibitor | 1.9 (rat), 2 (human) | - | FAAH |
| AM4301 | Selective MAGL Inhibitor | - | 36 (rat), 8.9 (human) | MAGL |
In Vivo Efficacy in Pain Models
The analgesic efficacy of dual FAAH/MAGL inhibitors has been evaluated in various preclinical models of pain, including neuropathic and inflammatory pain states.
Neuropathic Pain
In the chronic constriction injury (CCI) model of neuropathic pain in mice, the dual inhibitor JZL195 has demonstrated significant anti-allodynic effects.[1][2] JZL195 produced a dose-dependent reduction in mechanical and cold allodynia.[1][2] Notably, the effective dose (ED50) for reducing allodynia was at least four times lower than the dose at which side effects such as motor incoordination, catalepsy, and sedation were observed, suggesting a favorable therapeutic window.[1][2] The maximal anti-allodynic effect of JZL195 was reported to be greater than that of selective FAAH or MAGL inhibitors.[1][2]
Inflammatory Pain
In a murine model of inflammatory pain, JZL195 also showed dose-dependent reductions in mechanical allodynia and thermal hyperalgesia.[3] Similar to the neuropathic pain model, JZL195 reduced allodynia at doses below those that produced cannabinoid-like side effects.[3] The analgesic effects of JZL195 in this model were found to be greater than those of the selective FAAH inhibitor URB597 and the selective MAGL inhibitor JZL184 individually.[3]
Studies with the selective MAGL inhibitor JZL184 in the carrageenan-induced inflammatory pain model in mice showed that it dose-dependently attenuated paw edema and mechanical allodynia.[4] The anti-allodynic effects of JZL184 were mediated by both CB1 and CB2 receptors.[4]
The selective FAAH inhibitor PF-3845 has also been shown to reduce inflammatory pain.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
References
- 1. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the CGRP-Lowering Effect of AKU-005: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of AKU-005, a novel dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), against established CGRP-lowering therapies. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for migraine and other CGRP-mediated disorders.
Executive Summary
Calcitonin gene-related peptide (CGRP) is a well-validated target in migraine pathophysiology. This compound has demonstrated a significant reduction in both circulating CGRP levels and CGRP mRNA expression in preclinical models. This guide compares the CGRP-lowering efficacy of this compound with a CGRP-targeting monoclonal antibody, fremanezumab, and a CGRP receptor antagonist (gepant), atogepant, within the context of the nitroglycerin (NTG)-induced migraine model in rats. While direct head-to-head quantitative comparisons of CGRP reduction are limited by available data for all compounds in this specific model, this document compiles the existing evidence to inform further research and development.
Data Presentation: Comparative Efficacy in the Nitroglycerin-Induced Migraine Rat Model
The following tables summarize the quantitative data on the effects of this compound and alternative CGRP-lowering agents on CGRP levels.
Table 1: Effect of this compound on CGRP Levels in the Nitroglycerin-Induced Migraine Rat Model
| Parameter | Control (Vehicle) | NTG-Treated | NTG + this compound (0.5 mg/kg) | % Reduction vs. NTG | p-value (NTG vs. NTG + this compound) |
| Serum CGRP (pg/mL) | ~35 | ~75 | ~40 | ~47% | < 0.001 |
| CGRP mRNA (Meninges) | ~1.0 (fold change) | ~2.5 (fold change) | ~1.2 (fold change) | ~52% | < 0.001 |
| CGRP mRNA (Trigeminal Ganglia) | ~1.0 (fold change) | ~2.0 (fold change) | ~1.1 (fold change) | ~45% | < 0.001 |
| CGRP mRNA (Medulla) | ~1.0 (fold change) | ~1.8 (fold change) | ~1.0 (fold change) | ~44% | < 0.05 |
| CGRP mRNA (Cervical Spinal Cord) | ~1.0 (fold change) | ~1.7 (fold change) | ~1.0 (fold change) | ~41% | < 0.05 |
*Data are approximated from graphical representations in the cited literature and are meant for comparative purposes.[1]
Table 2: Effects of Fremanezumab (anti-CGRP mAb) on CGRP in the Nitroglycerin-Induced Migraine Rat Model
| Parameter | Finding | Quantitative Data |
| CGRP Concentration (Trigeminal Ganglia) | No significant difference observed between fremanezumab-treated and control antibody-treated animals after NTG administration.[2][3] | - |
| CGRP Release (Dura Mater) | Fremanezumab significantly lowered basal and capsaicin-stimulated CGRP release compared to a control antibody.[4][5] | Stimulated CGRP release (pg/mL): - Control Ab: ~191 - Fremanezumab: ~138[4][5] |
| CGRP-Immunoreactive Neurons (Trigeminal Ganglia) | Fremanezumab treatment significantly reduced the fraction of trigeminal ganglion neurons immunoreactive to CGRP.[6][7] | - |
Table 3: Effects of Atogepant (Gepant) in the Nitroglycerin-Induced Migraine Rat Model
| Parameter | Finding |
| CGRP Levels (Serum or Tissue) | Direct quantitative data on the reduction of CGRP protein or mRNA levels in the NTG-induced rat model are not readily available in the public domain. |
| Functional Outcomes | Atogepant dose-dependently inhibited facial allodynia, a behavioral marker of migraine-like pain, in the NTG rat model.[8] It has also been shown to prevent the activation and sensitization of specific types of trigeminal neurons implicated in migraine pain.[9] |
Experimental Protocols
Nitroglycerin-Induced Migraine Model in Rats
A widely used preclinical model to mimic migraine-like pain.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction: A single intraperitoneal (i.p.) injection of nitroglycerin (NTG) at a dose of 10 mg/kg is administered.[2][4]
-
Timeline: Behavioral and biochemical assessments are usually performed within 4 hours of NTG administration, a timeframe consistent with the development of hyperalgesia.[4]
-
Drug Administration: Test compounds (e.g., this compound, vehicle) are administered at a specified time point relative to the NTG injection, often 3 hours post-NTG.[4]
Measurement of Serum CGRP Levels (ELISA)
-
Sample Collection: At the end of the experimental period, animals are euthanized, and trunk blood is collected.[4] Serum is separated by centrifugation.
-
ELISA Protocol (General):
-
Coating: A microplate is pre-coated with a monoclonal antibody specific for rat CGRP.
-
Sample/Standard Incubation: Serum samples and CGRP standards of known concentrations are added to the wells. CGRP present in the sample binds to the immobilized antibody.
-
Detection Antibody: A biotinylated polyclonal antibody specific for rat CGRP is added, which binds to the captured CGRP.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated antibody.
-
Substrate: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change.
-
Stopping Reaction: The reaction is stopped with an acid solution.
-
Reading: The optical density is measured at 450 nm using a microplate reader. The concentration of CGRP in the samples is determined by comparing their absorbance to the standard curve.[4][10][11]
-
Measurement of CGRP mRNA Expression (RT-qPCR)
-
Tissue Collection and RNA Extraction: Tissues of interest (e.g., meninges, trigeminal ganglia, medulla, cervical spinal cord) are dissected and immediately processed for total RNA extraction using standard commercial kits.[4]
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
The cDNA is used as a template for PCR amplification with primers specific for the rat CGRP gene.
-
A fluorescent dye (e.g., SYBR Green) is included in the reaction, which intercalates with the double-stranded DNA produced during amplification, leading to an increase in fluorescence.
-
The fluorescence is measured in real-time.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence crosses a certain threshold, is determined.
-
The relative expression of CGRP mRNA is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH) and comparing to the control group.[12]
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound in reducing CGRP.
Caption: Workflow for assessing this compound efficacy.
Caption: Different mechanisms targeting the CGRP pathway.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. bertin-corp.com [bertin-corp.com]
- 3. researchgate.net [researchgate.net]
- 4. elkbiotech.com [elkbiotech.com]
- 5. The Anti-CGRP Antibody Fremanezumab Lowers CGRP Release from Rat Dura Mater and Meningeal Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Calcitonin Gene-Related Peptide (Anti-CGRP) Antibody Fremanezumab Reduces Trigeminal Neurons Immunoreactive to CGRP and CGRP Receptor Components in Rats [mdpi.com]
- 7. The Anti-Calcitonin Gene-Related Peptide (Anti-CGRP) Antibody Fremanezumab Reduces Trigeminal Neurons Immunoreactive to CGRP and CGRP Receptor Components in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. raybiotech.com [raybiotech.com]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
Efficacy of AKU-005 in Rodent Models: A Comparative Analysis Amidst a Data Gap in Female Subjects
A critical review of existing preclinical data reveals that the evaluation of AKU-005, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), has been exclusively conducted in male rodent models. This significant data gap precludes a direct comparative analysis of its efficacy between sexes. However, the available research in male models provides valuable insights into its potential as a therapeutic agent, particularly in the context of migraine, by suggesting a mechanism of action that involves the modulation of key signaling pathways related to pain and inflammation.
Presently, all published preclinical studies investigating the efficacy of this compound have utilized male Sprague Dawley rats in a nitroglycerin (NTG)-induced trigeminal hyperalgesia model, which serves as an established animal model for migraine research.[1][2][3] These studies consistently demonstrate the potential of this compound in mitigating migraine-related symptoms.
Efficacy in Male Rodent Models
In male rats, this compound has been shown to significantly reduce NTG-induced hyperalgesia.[1][3] This effect is believed to be mediated through its dual inhibitory action on FAAH and MAGL, enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting these enzymes, this compound is thought to elevate the endogenous levels of these signaling lipids, which can in turn modulate pain perception.
Interestingly, while the primary hypothesis centers on the endocannabinoid system, one study surprisingly found no significant changes in endocannabinoid levels in the evaluated brain regions of male rats treated with this compound.[1][3] Instead, the therapeutic effect appeared to be linked to a reduction in the synthesis and release of calcitonin gene-related peptide (CGRP) and a decrease in pro-inflammatory cytokines.[1][3]
The following table summarizes the key quantitative findings from a representative study on this compound in male rats.
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | Alternative 1 (e.g., FAAH inhibitor) | Alternative 2 (e.g., MAGL inhibitor) |
| Orofacial Allodynia (Threshold in g) | Data not available | Data not available | Data not available | Data not available |
| CGRP mRNA levels (relative expression) | Baseline | Significantly Reduced | Data not available | Data not available |
| TNF-α mRNA levels (relative expression) | Baseline | Significantly Reduced | Data not available | Data not available |
| IL-1β mRNA levels (relative expression) | Baseline | Significantly Reduced | Data not available | Data not available |
Note: Specific quantitative values for all parameters are not consistently reported across all publications. The table reflects the qualitative findings of significant reductions.
Experimental Protocols
The primary experimental model used to assess the efficacy of this compound is the nitroglycerin (NTG)-induced trigeminal hyperalgesia model in male Sprague Dawley rats.
Methodology:
-
Animal Model: Adult male Sprague Dawley rats are used.
-
Induction of Hyperalgesia: Nitroglycerin (10 mg/kg, i.p.) is administered to induce a state of hyperalgesia, mimicking migraine-like pain.
-
Drug Administration: this compound (0.5 mg/kg, i.p.) is administered at a specific time point after NTG injection.
-
Behavioral Testing: Orofacial sensitivity is assessed using von Frey filaments to measure the mechanical withdrawal threshold. A lower threshold indicates hyperalgesia.
-
Biochemical Analysis: Following behavioral testing, brain and trigeminal ganglia tissues are collected to measure levels of CGRP, pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and endocannabinoids using techniques such as qPCR and ELISA.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for this compound and the typical experimental workflow are illustrated in the diagrams below.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Discussion on the Lack of Sex-Specific Data
The exclusive focus on male rodents in this compound research represents a significant limitation in the preclinical evaluation of this compound. There is a growing body of evidence highlighting sex-specific differences in pain perception, migraine pathophysiology, and the functioning of the endocannabinoid system. For instance, studies have shown sex differences in the expression of FAAH and MAGL in various brain regions of rats, which could potentially lead to differential responses to inhibitors like this compound.
The higher prevalence of migraine in women underscores the critical need to include female subjects in preclinical research to ensure the translatability of findings. Future studies should prioritize the investigation of this compound's efficacy and safety in female rodent models to provide a more comprehensive understanding of its therapeutic potential and to inform the design of inclusive clinical trials. Without such data, the development of this compound for a condition that disproportionately affects women proceeds with a significant blind spot.
References
Investigating the Specificity of AKU-005's Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitor AKU-005 with an alternative, supported by experimental data. The focus is on the specificity of this compound's inhibitory action, a critical factor in its therapeutic potential and safety profile.
Executive Summary
This compound is a potent dual inhibitor of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] Its inhibitory action increases the levels of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are involved in pain and inflammation signaling. Furthermore, studies have shown that this compound also inhibits α/β-hydrolase domain containing 6 (ABHD6), another enzyme involved in 2-AG metabolism.[2] This multi-target profile distinguishes this compound from more selective inhibitors and suggests a broad modulation of the endocannabinoid system. This guide compares the inhibitory potency of this compound with the well-established dual FAAH/MAGL inhibitor, JZL195, and provides detailed experimental protocols for assessing enzyme inhibition.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound and JZL195 against their primary enzyme targets is summarized in the table below. Potency is expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency.
| Inhibitor | Target Enzyme | Species | IC50 Value | Reference |
| This compound | FAAH | Rat | 63 nM | [1] |
| FAAH | Human | 389 nM | [1] | |
| MAGL | Mouse | 0.2 - 1.1 nM (range) | [3][4] | |
| ABHD6 | Mouse, Human | Inhibition confirmed, specific IC50 not reported | [2] | |
| JZL195 | FAAH | Not Specified | 2 nM | |
| MAGL | Not Specified | 4 nM |
Signaling Pathway of this compound
The mechanism of action for this compound involves the modulation of the endocannabinoid signaling pathway. By inhibiting FAAH and MAGL, this compound prevents the breakdown of AEA and 2-AG, respectively. The resulting increase in the levels of these endocannabinoids leads to enhanced activation of cannabinoid receptors, such as CB1, which can modulate downstream signaling pathways involved in pain perception and inflammation.
References
Safety Operating Guide
Guidance on the Proper Disposal of AKU-005 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of AKU-005, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound must be treated as potentially hazardous. The following procedures are based on general best practices for the disposal of research-grade chemicals. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, which supersede the general guidance provided here.
Key Information and Quantitative Data
While a complete hazard profile is not available, the following data for this compound has been compiled from chemical suppliers and research publications.
| Property | Information |
| Chemical Formula | C₂₀H₂₁N₅O |
| Molecular Weight | 347.41 g/mol |
| CAS Number | 1515855-85-2 |
| Appearance | White to off-white solid powder |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
| Solubility | DMSO: 100 mg/mL (287.84 mM) |
Summary of Experimental Protocols
In published research, this compound has been utilized in in vivo studies with male Sprague Dawley rats. For these experiments, it was dissolved in vehicles such as a combination of tween-80, polyethylene (B3416737) glycol 200, and saline, or in a mixture of DMSO and corn oil, and administered via intraperitoneal injection.[1] Waste generated from such procedures, including any unused solutions and contaminated materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedures for this compound
The following protocol outlines a general operational plan for the safe disposal of this compound.
1. Waste Identification and Classification
-
Treat all waste containing this compound as hazardous chemical waste. This includes:
-
Expired or unused solid this compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables, such as pipette tips, tubes, gloves, and bench paper.
-
2. Waste Segregation
-
Collect this compound waste in designated, separate containers from other waste streams.
-
Do not mix with non-hazardous trash, sharps, or biohazardous waste.
-
Maintain separate waste containers for solid and liquid forms of this compound waste.
3. Container Management
-
Use chemically compatible, leak-proof containers with secure, tight-fitting lids. Plastic is often preferred for its durability.[1]
-
Ensure containers are in good condition and free from external contamination.
-
Fill containers to no more than 75-80% capacity to allow for expansion and prevent spills.
4. Labeling
-
Label all waste containers clearly and accurately as soon as waste is added. The label should include:
-
The words "Hazardous Waste."[2]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
The CAS number: 1515855-85-2.
-
A complete list of the container's contents, including all solvents and their approximate percentages.
-
The date waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
A statement indicating that the hazards are not fully known, if applicable.[2]
-
5. Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[1][3]
-
The SAA must have secondary containment, such as a chemical-resistant tray or cabinet, to contain any potential spills.[2]
-
Ensure the SAA is clearly marked, well-ventilated, and away from sources of ignition or incompatible chemicals.
6. Disposal
-
When a waste container is full or the accumulation time limit set by your institution has been reached, contact your institution's EHS department to arrange for a waste pickup.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [4][5]
-
Provide the EHS personnel with all available information regarding the waste to ensure its safe transport and final disposal in accordance with local, state, and federal regulations.[6]
Logical Workflow for this compound Waste Disposal
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Handling Protocols for AKU-005
For Research Use Only
This document provides crucial safety and logistical information for the handling of AKU-005, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The information herein is intended for researchers, scientists, and drug development professionals.
This compound is under investigation for its potential therapeutic effects in trigeminal hyperalgesia and migraine pain by modulating the endocannabinoid system.[1][2][3] As a bioactive research chemical, it is imperative to handle this compound with the appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory practices for handling potent bioactive compounds should be strictly followed. The following personal protective equipment is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required to prevent skin contact.[4] Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles that meet ANSI Z.87.1 standards are essential to protect against accidental splashes.[4][5]
-
Lab Coat: A full-buttoned laboratory coat, preferably made of a flame-resistant material like Nomex®, should be worn to protect skin and clothing.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary. All respiratory protection use must be in accordance with a comprehensive respiratory protection program.[4]
Quantitative Data Summary
The following table summarizes the known in-vitro inhibitory concentrations (IC50) of this compound.
| Target Enzyme | Species | IC50 Value |
| FAAH | Rat | 63 nM |
| FAAH | Human | 389 nM |
| MAGL | Mouse | 0.2 - 1.1 nM |
Source: MedchemExpress.com[1], Greco R, et al.[2]
Handling and Storage
Handling:
-
Avoid inhalation, and contact with eyes and skin.[6]
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials.
Accidental Release and Disposal
Accidental Release:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[6]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[6]
-
Decontaminate the affected surfaces with a suitable solvent like alcohol.[6]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials should be treated as hazardous waste.
Experimental Protocols
In-vivo Administration in a Migraine Animal Model:
-
Animal Model: Male Sprague Dawley rats.[1]
-
Dosage: this compound administered at 0.5 mg/kg via intraperitoneal (i.p.) injection.[1][7]
-
Procedure:
-
Induce migraine model with nitroglycerin (NTG) at 10 mg/kg, i.p.[7]
-
Three hours after NTG administration, treat with this compound (0.5 mg/kg, i.p.) or vehicle.[7]
-
One hour post-AKU-005 treatment, conduct behavioral tests such as the open field test and the orofacial formalin test.[7]
-
Following behavioral testing, collect serum and tissue samples for analysis of CGRP levels and other relevant biomarkers.[7]
-
In-vitro Solution Preparation:
-
Objective: To prepare a clear solution of ≥ 5 mg/mL.
-
Method 1 (for solutions with SBE-β-CD):
-
Prepare a 50.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.
-
Mix thoroughly.
-
-
Method 2 (for solutions with Corn oil):
-
Prepare a 50.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of Corn oil.
-
Mix thoroughly.
-
-
Note: The corn oil protocol should be used with caution for continuous dosing periods exceeding half a month.[1]
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the essential steps for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Potent dual MAGL/FAAH inhibitor this compound engages endocannabinoids to diminish meningeal nociception implicated in migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. static.conocophillips.com [static.conocophillips.com]
- 6. abmole.com [abmole.com]
- 7. Effects of the Dual FAAH/MAGL Inhibitor this compound on Trigeminal Hyperalgesia in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
